(4S)-1-Boc-4-fluoro-D-proline
Descripción
The exact mass of the compound (2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2R,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWZXQOYEBWUTH-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433145 | |
| Record name | (2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681128-50-7 | |
| Record name | (2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,4S)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to (4S)-1-Boc-4-fluoro-D-proline: Physicochemical Properties and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4S)-1-Boc-4-fluoro-D-proline is a synthetic amino acid derivative that has garnered significant interest in the field of medicinal chemistry and drug development. The strategic incorporation of a fluorine atom at the C4 position of the D-proline scaffold imparts unique stereoelectronic properties that can profoundly influence the conformation and stability of peptides and proteins. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its potential applications, particularly in the modulation of biological signaling pathways.
Physicochemical Properties
The introduction of the tert-butoxycarbonyl (Boc) protecting group and the fluorine atom significantly modifies the physicochemical characteristics of the parent D-proline molecule. These properties are crucial for its application in peptide synthesis and as a standalone molecular entity in drug design.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆FNO₄ | [1] |
| Molecular Weight | 233.24 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 115-119 °C (for the L-isomer) | |
| Solubility | 100 mg/mL in DMSO | [3] |
| logP (computed) | 1.4185 | N/A |
| pKa (predicted) | Carboxylic Acid: ~2-3, Amine (as part of the Boc group): Not readily ionizable | N/A |
Note: Experimental data for the melting point, logP, and pKa of the specific (4S)-D-isomer are limited. The provided melting point is for the corresponding L-isomer and serves as a close estimate. The logP value is a computational prediction. The pKa values are estimated based on the functional groups present.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically commences with a commercially available starting material, such as N-Boc-trans-4-hydroxy-L-proline, and involves a key stereochemical inversion step. A general synthetic workflow is outlined below.
References
A Technical Guide to Fluorinated Proline Analogs in Scientific Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into amino acids has become a powerful tool in chemical biology and medicinal chemistry. Among these, fluorinated proline analogs have garnered significant attention due to their unique ability to modulate peptide and protein conformation, stability, and biological activity. This in-depth technical guide provides a comprehensive overview of the synthesis, conformational effects, and applications of fluorinated proline analogs, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate their use in research and drug development.
Core Concepts: The Impact of Fluorination on Proline's Properties
Proline's distinct cyclic structure imparts significant conformational constraints on the peptide backbone, influencing protein folding and stability. The introduction of fluorine, a highly electronegative atom, at various positions on the pyrrolidine (B122466) ring further refines these properties through stereoelectronic effects. These effects primarily manifest in two key areas:
-
Pyrrolidine Ring Pucker: The five-membered ring of proline is not planar and exists in two major puckered conformations: Cγ-endo (pucker on the same side as the carboxyl group) and Cγ-exo (pucker on the opposite side). Fluorination can strongly bias this equilibrium. For instance, (4R)-fluoroproline ((4R)-FPro) predominantly adopts a Cγ-exo pucker, while (4S)-fluoroproline ((4S)-FPro) favors the Cγ-endo pucker[1][2]. This conformational control is critical in the design of structured peptides and proteins.
-
Peptidyl-Prolyl Bond Isomerization: The amide bond preceding a proline residue can exist in either a cis or trans conformation, and the interconversion between these isomers is often a rate-limiting step in protein folding. Fluorination can influence the cis/trans ratio (Ktrans/cis) and the rate of isomerization. Generally, electron-withdrawing substituents like fluorine at the 4-position can alter the thermodynamics and kinetics of this process[3][4].
Quantitative Data on Conformational Preferences and Thermal Stability
The following tables summarize key quantitative data on the effects of fluorination on proline conformation and the thermal stability of peptides incorporating these analogs.
Table 1: Conformational Preferences of Fluorinated Proline Analogs
| Proline Analog | Model System | % trans | % cis | Ktrans/cis | Ring Pucker Preference | Analytical Method | Reference(s) |
| Proline | Ac-Pro-OMe | ~80% | ~20% | ~4.0 | Slight endo preference | NMR | [1][3] |
| (4R)-Fluoroproline | Ac-(4R)-FPro-OMe | ~90% | ~10% | ~9.0 | Cγ-exo | NMR, X-ray | [1][3] |
| (4S)-Fluoroproline | Ac-(4S)-FPro-OMe | ~71% | ~29% | ~2.4 | Cγ-endo | NMR, X-ray | [1][3] |
| (3R)-Fluoroproline | Ac-(3R)-FPro-OMe | High trans | Low cis | High | Cγ-exo | NMR, X-ray | [3] |
| (3S)-Fluoroproline | Ac-(3S)-FPro-OMe | Similar to Pro | Similar to Pro | ~4.3 | Cγ-endo | NMR, X-ray | [3] |
| 4,4-Difluoroproline | Ac-Dfp-OMe | - | - | - | No strong preference | NMR | [5] |
Table 2: Thermal Stability of Collagen-Mimetic Peptides
| Peptide Sequence | Melting Temperature (Tm) in °C | Analytical Method | Reference(s) |
| (Pro-Pro-Gly)10 | 24.0 | DSC | [6] |
| (Pro-(4R)-Hyp-Gly)10 | 41.0 | DSC | |
| (Pro-(4R)-FPro-Gly)10 | 45.0 | DSC | [5] |
| ((4S)-FPro-Pro-Gly)10 | Forms a triple helix | CD | [6] |
| ((4R)-FPro-Pro-Gly)10 | Does not form a triple helix | CD | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving fluorinated proline analogs.
Synthesis of (2S,4R)-4-Fluoroproline
This protocol is adapted from practical syntheses developed for fluoroproline diastereomers[7].
Materials:
-
(2S,4S)-N-Boc-4-hydroxyproline methyl ester
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hydrochloric acid (6 M)
Procedure:
-
Dissolve (2S,4S)-N-Boc-4-hydroxyproline methyl ester (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.2 eq) to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-Boc-(2S,4R)-4-fluoroproline methyl ester.
-
For deprotection, treat the purified ester with 6 M HCl and heat at reflux for 4-6 hours.
-
Remove the solvent under reduced pressure to yield (2S,4R)-4-fluoroproline hydrochloride.
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) with Fluorinated Proline
This protocol outlines the general procedure for incorporating a fluorinated proline analog into a peptide sequence using an automated microwave-assisted peptide synthesizer[8][9][10].
Materials:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids
-
Fmoc-protected fluorinated proline analog
-
N,N'-Dimethylformamide (DMF)
-
Piperidine (B6355638) (20% in DMF)
-
Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the N-terminal amino acid of the growing peptide chain. This is typically done in two steps of 3 and 7 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (or fluorinated proline analog) (4-5 eq) with HBTU (4-5 eq) and DIPEA (8-10 eq) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for a specified time (e.g., 5-30 minutes, depending on the amino acid and synthesizer settings).
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the desired sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conformational Analysis by NMR Spectroscopy
This protocol describes the general approach for analyzing the conformational preferences of a peptide containing a fluorinated proline analog[4][11][12][13].
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H and ¹⁹F detection.
Sample Preparation:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃CN, or a buffer solution in H₂O/D₂O). The concentration will depend on the sensitivity of the instrument and the specific experiment.
Experimental Parameters:
-
¹H NMR: Acquire standard one-dimensional ¹H spectra to observe the overall peptide structure and identify resonances corresponding to the cis and trans isomers.
-
¹⁹F NMR: Acquire one-dimensional ¹⁹F spectra (proton-decoupled) to directly observe the signals for the fluorinated proline in the cis and trans conformations. The chemical shift difference between these signals can be indicative of the local environment.
-
2D NMR (COSY, TOCSY, NOESY): Use these experiments to assign the proton resonances of the peptide. NOESY spectra are particularly useful for identifying through-space interactions that can help determine the ring pucker and the cis/trans conformation of the peptidyl-prolyl bond.
-
Quantitative Analysis: Integrate the well-resolved signals corresponding to the cis and trans isomers in either the ¹H or ¹⁹F spectra to determine the Ktrans/cis ratio.
-
Ring Pucker Analysis: Analyze the ³JHα-Hβ coupling constants from high-resolution ¹H spectra to estimate the populations of the endo and exo puckers using the Karplus equation.
Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for determining the melting temperature (Tm) of a collagen-mimetic peptide[5][14][15][16][17][18][19].
Instrumentation:
-
Differential Scanning Calorimeter
Sample Preparation:
-
Dissolve the purified peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration (e.g., 1 mg/mL).
-
Prepare a reference sample containing only the buffer.
Experimental Parameters:
-
Sample Loading: Accurately load a known volume of the peptide solution into a sample pan and the same volume of buffer into a reference pan. Seal the pans.
-
Temperature Program:
-
Equilibrate the system at a low temperature (e.g., 10 °C).
-
Ramp the temperature at a constant heating rate (e.g., 1 °C/min) to a temperature above the expected transition (e.g., 80 °C).
-
-
Data Analysis:
-
The DSC thermogram will show an endothermic peak corresponding to the unfolding of the triple helix.
-
The temperature at the maximum of this peak is taken as the melting temperature (Tm).
-
Visualization of Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate important concepts and experimental workflows related to fluorinated proline analogs.
References
- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of collagen model peptides containing 4-fluoroproline; (4(S)-fluoroproline-pro-gly)10 forms a triple helix, but (4(R)-fluoroproline-pro-gly)10 does not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical syntheses of 4-fluoroprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 12. researchgate.net [researchgate.net]
- 13. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Equilibrium thermal transitions of collagen model peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Use of Thermal Techniques for the Characterization and Selection of Natural Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. scilit.com [scilit.com]
The Synthetic Gateway to Bioactivity: A Technical Guide on the Applications of (4S)-1-Boc-4-fluoro-D-proline
(4S)-1-Boc-4-fluoro-D-proline , a fluorinated derivative of the amino acid D-proline, stands as a critical synthetic intermediate in the development of potent and selective enzyme inhibitors. While this compound itself does not exhibit direct biological activity, its strategic incorporation into larger molecules imparts unique conformational constraints and electronic properties that are pivotal for high-affinity binding to therapeutic targets. This technical guide delves into the application of this compound in the synthesis of biologically active compounds, with a primary focus on inhibitors of prolyl oligopeptidase (POP) and dipeptidyl peptidase IV (DPP-IV), enzymes implicated in a range of pathologies from neurodegenerative diseases to type 2 diabetes.
The Role of Fluorinated Prolines in Drug Design
The introduction of a fluorine atom into the proline ring at the 4-position significantly influences the puckering of the pyrrolidine (B122466) ring and the cis-trans isomerization of the preceding peptide bond. These stereoelectronic effects are instrumental in pre-organizing the conformation of a peptide or small molecule inhibitor to favor a bioactive conformation, thereby enhancing binding affinity and selectivity for its target enzyme. The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom facilitates its use in standard peptide synthesis protocols.
Application in the Synthesis of Prolyl Oligopeptidase (POP) Inhibitors
The synthesis of N-acyl-pro-pyrrolidine-type POP inhibitors often involves the coupling of a substituted proline derivative with a suitable acyl group. The incorporation of a 4-fluoro-D-proline moiety can enhance inhibitory potency. For instance, studies have shown that replacing a methylene (B1212753) group with a difluoromethylene group in the proline ring of an inhibitor can lead to a four-fold increase in activity, attributed to the formation of a weak hydrogen bond between a fluorine atom and the hydroxyl group of a tyrosine residue (Tyr473) in the enzyme's active site.
Quantitative Data on Fluorinated POP Inhibitors
While specific data for inhibitors derived directly from this compound is elusive, the following table summarizes the inhibitory concentrations (IC50) of various fluorinated and non-fluorinated N-acyl-pro-pyrrolidine analogues against POP, illustrating the impact of fluorination.
| Inhibitor Scaffold | Modification | Target Enzyme | IC50 (nM) |
| N-acyl-pro-pyrrolidine | Unsubstituted Proline | Prolyl Oligopeptidase | Varies |
| N-acyl-pro-pyrrolidine | 4,4-difluoroproline | Prolyl Oligopeptidase | ~4-fold improvement |
Application in the Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Dipeptidyl peptidase IV (DPP-IV) is a key enzyme in glucose metabolism, responsible for the degradation of incretin (B1656795) hormones. DPP-IV inhibitors are an established class of drugs for the treatment of type 2 diabetes. The synthesis of potent and selective DPP-IV inhibitors has also benefited from the use of fluorinated proline derivatives.
Similar to POP inhibitors, the synthesis of DPP-IV inhibitors often involves the use of proline analogues. The conformational constraints imposed by the 4-fluoro substituent can lead to improved binding to the S1 pocket of the DPP-IV active site.
Quantitative Data on Fluorinated DPP-IV Inhibitors
The following table presents data on the inhibitory activity of boro-proline-based dipeptidyl boronic acids, highlighting the potency of these compounds. While not directly synthesized from this compound, they exemplify the application of modified prolines in achieving high inhibitory activity.
| Inhibitor | Target Enzyme | Ki (nM) |
| Arg-(4S)-boroHyp | DPP-IV | Potent |
| Arg-(4S)-boroHyp | DPP8 | Potent |
| Arg-(4S)-boroHyp | DPP9 | Potent |
| (4S)-Hyp-(4R)-boroHyp | DPP-IV | Selective |
Experimental Protocols
Detailed experimental protocols for assessing the biological activity of compounds synthesized using this compound are crucial for drug development. Below are generalized methodologies for key assays.
Prolyl Oligopeptidase (POP) Inhibition Assay
A common method for determining POP inhibitory activity is a fluorometric assay using a synthetic substrate.
Principle: The assay measures the cleavage of a fluorogenic substrate, such as Z-Gly-Pro-AMC (N-carbobenzyloxy-glycyl-prolyl-7-amino-4-methylcoumarin), by POP. The release of the fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC), is monitored over time.
Materials:
-
Recombinant human or porcine POP
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test inhibitor (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the enzyme and the inhibitor (or buffer for control).
-
Pre-incubate the enzyme and inhibitor at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence at an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm.
-
Calculate the rate of reaction and determine the IC50 value of the inhibitor by plotting the percent inhibition against the inhibitor concentration.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay
The inhibitory activity against DPP-IV can also be determined using a similar fluorometric assay.
Principle: This assay measures the cleavage of the fluorogenic substrate Gly-Pro-AMC by DPP-IV, leading to the release of fluorescent AMC.
Materials:
-
Recombinant human DPP-IV
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test inhibitor (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
Add the enzyme, buffer, and inhibitor to the wells of a microplate.
-
Pre-incubate at room temperature for 10-15 minutes.
-
Start the reaction by adding the Gly-Pro-AMC substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Calculate the IC50 value from the dose-response curve.
Signaling Pathways and Biological Effects
The inhibition of POP and DPP-IV by compounds derived from this compound can modulate various signaling pathways and cellular processes.
Prolyl Oligopeptidase Inhibition
-
Neuroinflammation and Neurodegeneration: POP is implicated in the processing of neuropeptides involved in learning and memory. Its inhibition is being explored as a therapeutic strategy for Alzheimer's and Parkinson's diseases.
-
Autophagy: POP inhibitors have been shown to induce autophagy, a cellular process for degrading and recycling cellular components.[1] This has potential implications for diseases characterized by protein aggregation, such as age-related macular degeneration.[1]
-
Inflammation: POP inhibition can attenuate the activation of the NF-κB pathway, a key regulator of inflammation.
Dipeptidyl Peptidase IV Inhibition
-
Glucose Homeostasis: The primary and well-established effect of DPP-IV inhibition is the enhancement of incretin hormone levels (GLP-1 and GIP), leading to improved insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. This forms the basis of their use in treating type 2 diabetes.
-
Immune Regulation: DPP-IV (also known as CD26) is expressed on the surface of immune cells and is involved in T-cell activation and proliferation. Its inhibition may have immunomodulatory effects.
Conclusion
This compound is a valuable chiral building block in medicinal chemistry. Its true biological significance is realized through its incorporation into more complex molecules, where its unique stereoelectronic properties contribute to the development of potent and selective enzyme inhibitors. For researchers and drug development professionals, understanding the synthetic utility and the conformational impact of this fluorinated proline derivative is key to designing next-generation therapeutics targeting enzymes like prolyl oligopeptidase and dipeptidyl peptidase IV. Further research to delineate the precise synthetic routes and corresponding biological data for inhibitors derived from this specific starting material will undoubtedly provide deeper insights into its full potential.
References
(4S)-1-Boc-4-fluoro-D-proline stability and storage conditions
An In-depth Technical Guide on the Stability and Storage of (4S)-1-Boc-4-fluoro-D-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetic amino acid derivative that serves as a crucial building block in medicinal chemistry and peptide synthesis. The incorporation of a fluorine atom onto the proline ring can significantly influence the conformational properties of peptides and proteins, often enhancing their metabolic stability and binding affinity. The tert-butyloxycarbonyl (Boc) protecting group allows for its controlled use in stepwise peptide synthesis. This guide provides a detailed technical overview of the stability profile and optimal storage conditions for this compound to ensure its integrity for research and drug development purposes.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below.
| Property | Data |
| IUPAC Name | (2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid |
| Molecular Formula | C₁₀H₁₆FNO₄ |
| Molecular Weight | 233.24 g/mol |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥97% (HPLC) |
| Melting Point | 115-119 °C[1] |
Stability Profile
The chemical stability of this compound is largely dictated by the robustness of the Boc protecting group and the fluorinated pyrrolidine (B122466) ring system.
pH and Chemical Stability
The Boc protecting group is characterized by its stability in neutral and basic conditions, while it is labile to acid.[2][]
-
Acidic Conditions: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and is also sensitive to Lewis acids.[2][4] This deprotection is a fundamental step in Boc-based peptide synthesis but must be avoided during storage to maintain the integrity of the compound. The compound is expected to be unstable at low pH.
-
Basic Conditions: this compound is stable towards most bases and nucleophiles.[2][] This orthogonality makes it compatible with base-labile protecting groups like Fmoc in synthetic strategies.[2]
-
Hydrogenolysis: The Boc group is stable under conditions of catalytic hydrogenolysis.[]
Thermal Stability
While some studies have shown thermal deprotection of N-Boc groups at high temperatures (around 150°C), the compound is generally considered thermally stable under recommended storage conditions.[5][6] However, prolonged exposure to high temperatures, especially in solution, may lead to degradation.
Recommended Storage Conditions
Proper storage is critical to prevent degradation and ensure the long-term viability of this compound. The following conditions are based on supplier recommendations and general chemical principles for protected amino acids.
Solid Form
For the lyophilized solid, the following storage conditions are recommended for long-term stability:
| Parameter | Recommendation | Expected Stability |
| Temperature | -20°C[7] | Up to 36 months[7] |
| 0 - 8 °C[] | Long-term | |
| Atmosphere | Store in a tightly sealed container. | |
| Moisture | Keep desiccated.[7] | |
| Light | Protect from direct light. |
Handling Note: Before opening, refrigerated or frozen containers should be allowed to warm to room temperature in a desiccator to prevent condensation of moisture onto the product.[8]
In Solution
Solutions of this compound are significantly less stable than the solid form and should ideally be prepared fresh. If storage in solution is unavoidable, the following guidelines should be followed:
| Storage Temperature | Recommended Duration |
| -20°C | Up to 1 month[7][9] |
| -80°C | Up to 6 months[9] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot solutions into single-use volumes.[7]
Potential Degradation Pathways and Logic
The most probable degradation pathway for this compound under improper storage or handling (e.g., exposure to acid) is the cleavage of the Boc group.
Caption: Primary degradation pathway via acid-catalyzed deprotection.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, forced degradation studies can be performed. The following protocols are provided as a template.
Workflow for Forced Degradation Study
Caption: Experimental workflow for stability testing.
Detailed Methodology: Stability-Indicating HPLC Method
Objective: To develop and use a stability-indicating HPLC method to monitor the degradation of this compound under various stress conditions.
Instrumentation and Materials:
-
HPLC system with UV detector and Mass Spectrometer (optional but recommended for peak identification)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or Trifluoroacetic acid
-
Hydrochloric acid and Sodium Hydroxide solutions
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Forced Degradation:
-
Acidic: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Incubate at 60°C.
-
Basic: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Incubate at 60°C.
-
Thermal: Incubate 1 mL of stock solution at 60°C.
-
Photolytic: Expose 1 mL of stock solution to UV (254 nm) and visible light in a photostability chamber.
-
-
Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours. Neutralize the acidic and basic samples before injection.
-
Analysis: Inject the samples into the HPLC system. Quantify the percentage of the remaining parent compound and identify any major degradation products by their retention times and mass-to-charge ratios if using MS.
This comprehensive guide provides the necessary information for the proper handling, storage, and stability assessment of this compound, ensuring its quality and reliability for advanced scientific applications.
References
- 1. N-Boc-反式-4-氟-L-脯氨酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. adooq.com [adooq.com]
- 8. peptide.com [peptide.com]
- 9. medchemexpress.com [medchemexpress.com]
(4S)-1-Boc-4-fluoro-D-proline: A Technical Guide to Safe Handling and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4S)-1-Boc-4-fluoro-D-proline is a specialized amino acid derivative increasingly utilized in medicinal chemistry and drug development. Its unique structural features, including the presence of a fluorine atom and the D-configuration, offer strategic advantages in the design of peptidomimetics and other therapeutic agents. The fluorine substitution can enhance metabolic stability, modulate peptide conformation, and serve as a sensitive reporter for ¹⁹F NMR studies. This guide provides a comprehensive overview of the safety, handling, and application of this compound, with a focus on its incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS).
Chemical and Physical Properties
This compound is a white to off-white solid. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for its use in stepwise peptide synthesis. Key physical and chemical data are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆FNO₄ | [1][2] |
| Molecular Weight | 233.24 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | 115-119 °C (for L-enantiomer) | [3] |
| Purity | ≥95% - ≥98% (typical) | [4] |
| Solubility | Soluble in organic solvents like DMF, DMSO, and ethanol. Sparingly soluble in aqueous buffers. | [5] |
| Storage Conditions | Store at -20°C for long-term stability. Stock solutions can be stored at -20°C for up to one month or -80°C for up to six months. | [2] |
Safety and Handling
Hazard Identification
Based on analogous compounds, this compound is classified as hazardous. The primary hazards are:
-
Skin Irritation (Category 2) : Causes skin irritation.
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.
| Hazard Statement Code | Description |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Precautionary Measures and Personal Protective Equipment (PPE)
Adherence to standard laboratory safety protocols is essential when handling this compound.
| Precautionary Statement Code | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER or doctor if you feel unwell. |
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use a dust mask type N95 (US) or type P1 (EN 143) respirator if dust is generated.
-
Skin and Body Protection: Laboratory coat.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical advice/attention if you feel unwell.
-
Skin Contact: Immediately wash off with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Recommended long-term storage is at -20°C.[2]
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
Experimental Protocols: Incorporation into Peptides via Boc-SPPS
This compound is primarily used as a building block in Boc-based Solid-Phase Peptide Synthesis (SPPS). The following sections detail a representative protocol for its incorporation into a peptide chain.
General Workflow for Boc-SPPS
The iterative cycle of Boc-SPPS involves two main steps: the deprotection of the N-terminal Boc group and the coupling of the next Boc-protected amino acid.
Caption: General workflow for one cycle of Boc-SPPS.
Detailed Protocol for a Single Coupling Cycle
This protocol is a general guideline for the manual incorporation of this compound onto a resin-bound peptide with a free N-terminal amine. Adjustments may be necessary based on the specific peptide sequence and resin.
Materials:
-
Resin-bound peptide (e.g., on Merrifield or PAM resin)
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
SPPS reaction vessel
Step 1: Boc Deprotection
-
Swell the resin in DCM for 30-60 minutes.
-
Drain the DCM and add a solution of 50% TFA in DCM to the resin.[6][7]
-
Agitate the mixture for 2-3 minutes, then drain the solution.[8]
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[6]
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
-
Wash the resin with DMF (3-5 times).
Step 2: Neutralization
-
Add a solution of 5-10% DIEA in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the neutralization solution.
-
Wash the resin thoroughly with DMF (3-5 times).
Step 3: Coupling
-
In a separate vial, dissolve this compound (2-4 equivalents based on resin loading) and HATU (1.9-3.8 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the solution and vortex briefly to pre-activate the amino acid (approx. 1 minute).[1][9]
-
Immediately add the activated amino acid solution to the resin in the reaction vessel.
-
Agitate the reaction mixture at room temperature. Due to the potentially hindered nature of fluorinated prolines, the coupling time may need to be extended (e.g., 1-4 hours).[10]
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). A negative test (beads remain colorless or yellow) indicates complete coupling.
Step 4: Washing
-
Once coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Wash the resin with DCM (3-5 times).
-
The resin is now ready for the next deprotection and coupling cycle.
Final Cleavage and Deprotection
After the final amino acid has been coupled, the peptide is cleaved from the resin, and side-chain protecting groups are removed. For peptides synthesized on Merrifield or PAM resins using the Boc/Bzl strategy, this is typically achieved with strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[7] This step requires specialized equipment and extreme caution.
Logical Relationships in Boc-SPPS Chemistry
The success of Boc-SPPS relies on the differential acid lability of the temporary N-terminal Boc group and the more stable side-chain protecting groups and resin linkage.
Caption: Logic of protecting groups in Boc-SPPS.
Conclusion
This compound is a valuable building block for the synthesis of complex peptides and peptidomimetics. Its incorporation can impart unique and beneficial properties to the final molecule. While it presents handling hazards typical of activated amino acid derivatives, these can be managed effectively by adhering to standard safety protocols. The use of robust coupling reagents like HATU is recommended to ensure efficient incorporation into growing peptide chains during Boc-SPPS. This guide provides the foundational knowledge for researchers to safely handle and effectively utilize this specialized amino acid in their synthetic endeavors.
References
- 1. rsc.org [rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. chemscene.com [chemscene.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
The Discovery and Evolution of Fluorinated Prolines: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, this in-depth guide explores the discovery, history, and multifaceted applications of fluorinated prolines. From their initial synthesis to their role in modern chemical biology and drug design, this document provides a comprehensive overview of these powerful molecular tools.
A Landmark Discovery and Early History
The journey of fluorinated prolines began in 1965, when Gottlieb and Witkop first reported the synthesis of 4-fluoroprolines.[1][2] Their primary goal was to investigate the mechanism of proline hydroxylation in collagen, a key post-translational modification.[3][4] These pioneering experiments in the 1960s laid the groundwork for understanding how modifying the proline ring could influence biological systems.[1][3] A significant advancement came in 1998 with the successful synthesis of both (4R)- and (4S)-fluoroproline diastereomers from a single, readily available starting material, (2S,4R)-4-hydroxyproline.[4][5] This breakthrough dramatically improved the accessibility of these compounds for research.
The core interest in fluorinated prolines stems from two key properties: their ability to precisely control the conformation of the pyrrolidine (B122466) ring and the preceding peptide bond, and their utility as a sensitive reporter group for ¹⁹F Nuclear Magnetic Resonance (NMR) studies.[6][7][8] The electron-withdrawing nature of the fluorine atom significantly influences the puckering of the five-membered ring and the cis-trans isomerization of the amide bond, making these molecules invaluable for probing and engineering peptide and protein structure and function.[9][10]
Synthesis of Fluorinated Prolines
The majority of synthetic routes to 4-fluoroprolines commence with the commercially available and relatively inexpensive (2S,4R)-4-hydroxyproline (Hyp).[4] The key transformation involves the stereospecific displacement of the hydroxyl group with a fluoride (B91410) ion.
General Synthetic Workflow for (4R)- and (4S)-Fluoroprolines
The synthesis of both diastereomers from a single precursor is a cornerstone of fluoroproline chemistry. The following diagram illustrates a generalized workflow.
Key Experimental Protocols
Synthesis of (2S,4S)-4-Fluoroproline (flp) via Triflate Intermediate [4]
A scalable and cost-effective method avoids the use of potentially explosive reagents.
-
Protection: (2S,4R)-4-Hydroxyproline is first protected, for example, as Boc-Hyp-OMe.
-
Activation: The hydroxyl group of Boc-Hyp-OMe is treated with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to form a triflate, a good leaving group.
-
Fluorination: The triflate is then displaced by a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF). This reaction proceeds with inversion of stereochemistry.
-
Deprotection: The protecting groups (Boc and methyl ester) are removed by heating with aqueous acid (e.g., 2N HCl) to yield the final product.
Synthesis of (2S,4R)-4-Fluoroproline (Flp) via Mitsunobu Inversion [4]
-
Inversion of Stereochemistry: The hydroxyl group of a protected (2S,4R)-4-hydroxyproline derivative is inverted using a Mitsunobu reaction. Using formic acid as the nucleophile has proven effective in the presence of a Boc protecting group.
-
Fluorination: The resulting (2S,4S)-hydroxyproline derivative is then subjected to fluorination, often using a deoxyfluorinating agent like morpholinosulfur trifluoride, which inverts the stereocenter back to the R configuration at the 4-position.
-
Deprotection: Removal of the protecting groups affords (2S,4R)-4-fluoroproline.
Synthesis of 3,4-Difluoroprolines
The synthesis of 3,4-difluoroprolines is more complex and often starts from 3,4-dehydroproline.[11][12][13] Key strategies include:
-
Vicinal Difluorination: Direct difluorination across the double bond of a 3,4-dehydroproline derivative.
-
Epoxide Opening: Epoxidation of the double bond followed by ring-opening with a fluoride source and subsequent deoxyfluorination of the resulting fluorohydrin.
-
From Dihydroxyprolines: Stereoselective dihydroxylation of 3,4-dehydroproline to form a diol, which is then bis-deoxyfluorinated.
Conformational Properties of Fluorinated Prolines
The introduction of fluorine has profound and predictable effects on the conformation of the proline ring and the adjacent peptide bond.
Pyrrolidine Ring Pucker
The five-membered pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two main puckered conformations: Cγ-endo and Cγ-exo.[3] Fluorination at the 4-position biases this equilibrium due to stereoelectronic effects, specifically the gauche effect.[3]
-
(4R)-Fluoroproline (Flp): The fluorine atom in the R configuration stabilizes the Cγ-exo pucker.[3]
-
(4S)-Fluoroproline (flp): The fluorine atom in the S configuration stabilizes the Cγ-endo pucker.[3]
-
4,4-Difluoroproline (Dfp): The two fluorine atoms counteract each other's electronic effects, resulting in a ring pucker preference similar to that of unsubstituted proline.[3]
References
- 1. Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities [agris.fao.org]
- 2. raineslab.com [raineslab.com]
- 3. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
- 9. Protein Design with Fluoroprolines: 4,4-Difluoroproline Does Not Eliminate the Rate-Limiting Step of Thioredoxin Folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Core Action of (4S)-1-Boc-4-fluoro-D-proline in Peptide and Protein Chemistry
This guide serves as a technical resource for researchers, scientists, and drug development professionals, detailing the fundamental principles governing the action of (4S)-1-Boc-4-fluoro-D-proline when incorporated into peptides and proteins. The focus is on the stereoelectronic effects of the fluorine substituent and its profound influence on peptide conformation, stability, and biological activity.
Introduction: The Role of Fluorinated Prolines in Chemical Biology
This compound is a synthetic amino acid derivative that serves as a crucial building block in peptide synthesis and medicinal chemistry. Its primary utility lies not in a direct biological mechanism of action as a standalone molecule, but in the unique conformational properties it imparts to peptides and proteins upon incorporation. The strong electronegativity of the fluorine atom at the 4-position of the proline ring introduces significant stereoelectronic effects that modulate the local and global structure of macromolecules.
The incorporation of 4-fluoroprolines can lead to enhanced stability, altered folding kinetics, and modified biological activity of peptides and proteins. These modifications are of significant interest in drug design, protein engineering, and the study of protein structure-function relationships.
Core Mechanism of Action: Stereoelectronic Effects on Peptide Conformation
The primary "mechanism of action" of the (4S)-4-fluoro-D-proline moiety is its influence on the conformational dynamics of the peptide backbone. This is primarily attributed to the inductive effect of the highly electronegative fluorine atom, which has three main consequences:
-
Pyrrolidine (B122466) Ring Pucker: The fluorine substituent enforces a particular pucker on the pyrrolidine ring. Specifically, the electron-withdrawing 4S-fluoro substituent favors an endo ring pucker. This contrasts with the 4R-fluoro diastereomer, which promotes an exo pucker.
-
Peptide Bond Conformation: The conformation of the peptide bond preceding the proline residue is biased. The endo ring pucker, favored by the 4S-fluoro substituent, is destabilizing at certain positions in protein structures like the Yaa position in collagen, but stabilizing at the Xaa position which typically prefers a more extended conformation.[1]
-
Cis/Trans Isomerization: The electron-withdrawing nature of the fluorine atom reduces the double-bond character of the amide bond N-terminal to the proline residue.[2] This, in turn, lowers the rotational barrier between the cis and trans isomers, accelerating the rate of isomerization.[2][3] This can be a rate-limiting step in protein folding.[2]
These conformational effects are summarized in the table below:
| Feature | Effect of (4S)-fluoro-proline incorporation | Reference |
| Pyrrolidine Ring Pucker | Favors endo pucker | [1] |
| Preceding Peptide Bond | Biases conformation, can be stabilizing or destabilizing depending on position | [1] |
| Cis/Trans Isomerization | Accelerates the rate of isomerization | [2][3] |
Experimental Protocols
Detailed methodologies for key experiments involving fluorinated prolines are crucial for understanding their effects.
The synthesis of peptides incorporating (4S)-4-fluoro-D-proline typically follows standard solid-phase peptide synthesis (SPPS) protocols. The Boc-protected amino acid is incorporated into the growing peptide chain on a solid support. An alternative and versatile method is "proline editing," where a hydroxyproline (B1673980) residue within a synthesized peptide is chemically modified to introduce the fluorine atom.[1]
Proline Editing Workflow: [1]
-
Peptide Synthesis: A peptide is synthesized using standard SPPS, incorporating Fmoc-4R-Hydroxyproline (Hyp) at the desired position.
-
Orthogonal Protection: The hydroxyl group of the Hyp residue is protected during the synthesis.
-
Deprotection: After completion of the peptide chain assembly, the protecting group on the Hyp hydroxyl is selectively removed.
-
Fluorination: The hydroxyl group is then converted to a fluorine atom, often through a Mitsunobu reaction or by conversion to a sulfonate followed by nucleophilic substitution with a fluoride (B91410) source.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for analyzing the conformational effects of fluoroproline incorporation. Key parameters include:
-
Chemical Shift Perturbations: Changes in the chemical shifts of backbone and side-chain atoms upon substitution of proline with fluoroproline can indicate conformational changes.
-
NOE (Nuclear Overhauser Effect) Analysis: Through-space correlations from NOE experiments provide distance constraints that help define the three-dimensional structure of the peptide.
-
J-Coupling Constants: Scalar coupling constants can provide information about dihedral angles in the peptide backbone and the proline ring.
Visualization of Key Concepts
While this compound itself does not directly modulate a signaling pathway, its incorporation into a bioactive peptide can alter that peptide's interaction with its target, thereby affecting downstream signaling. The following diagram illustrates a hypothetical scenario where a fluoroproline-modified peptide exhibits altered binding to a receptor.
Caption: Hypothetical impact of fluoroproline modification on peptide-receptor interaction.
The following diagram outlines the general workflow for studying the effects of fluoroproline incorporation into a peptide.
Caption: General workflow for synthesis and analysis of fluoroproline-containing peptides.
This diagram illustrates the cause-and-effect relationship between the properties of the fluorine atom and the resulting biological consequences.
Caption: Causal chain from fluorine properties to biological effects.
Case Study: Fluoroproline Substitution in Antimicrobial Peptides
A notable example of the functional consequences of fluoroproline incorporation is the study of the proline-rich antimicrobial peptide Api137.[3][4] Substitution of specific proline residues with 4S-fluoro-L-proline was found to modulate the peptide's antibacterial activity.[3] For instance, the 4S-Fpr11 analog was four times more active than the parent peptide.[3] The underlying mechanism for this enhanced activity was linked to a shifted binding site on the bacterial ribosome.[3] This case study highlights how subtle conformational changes induced by fluoroproline can translate into significant alterations in biological function.
Conclusion
This compound is a powerful tool in the arsenal (B13267) of peptide chemists and drug developers. Its "mechanism of action" is indirect, manifesting through the profound stereoelectronic effects it imparts upon incorporation into a peptide or protein. By enforcing specific conformational preferences and altering the kinetics of proline isomerization, this building block allows for the fine-tuning of the structure and function of biomolecules. A thorough understanding of these principles is essential for the rational design of novel peptides and proteins with enhanced therapeutic properties and for advancing our fundamental knowledge of protein folding and stability.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Incorporation of (4S)-1-Boc-4-fluoro-D-proline into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. (4S)-1-Boc-4-fluoro-D-proline, a fluorinated derivative of D-proline, offers unique stereoelectronic properties that can be exploited to fine-tune peptide conformation and function. The strong inductive effect of the fluorine atom significantly influences the pyrrolidine (B122466) ring pucker and the cis-trans isomerization of the preceding peptide bond, making it a valuable tool in peptidomimetics and drug design.[1][2][3]
These application notes provide an overview of the utility of this compound in peptide chemistry and detailed protocols for its incorporation using solid-phase peptide synthesis (SPPS).
Applications
The unique conformational constraints imposed by (4S)-4-fluoro-D-proline (flp) lead to several key applications in peptide and protein science:
-
Conformational Control: The primary application is to control the local peptide backbone geometry. The (4S) stereochemistry of the fluorine atom favors a Cγ-endo ring pucker, which in turn stabilizes the cis conformation of the preceding Xaa-Pro peptide bond.[2] This property is crucial for mimicking or disrupting specific secondary structures, such as β-turns, or for pre-organizing a peptide into a bioactive conformation.
-
Enhanced Proteolytic Stability: While D-amino acids inherently increase resistance to proteolysis, the conformational rigidity imparted by 4-fluoroprolines can further shield the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life.
-
Modulation of Biological Activity: By enforcing a specific conformation, the incorporation of (4S)-4-fluoro-D-proline can significantly impact the binding affinity of a peptide to its target receptor or enzyme. For instance, in antimicrobial peptides, substitution with 4S-Fpr has been shown to modulate activity, with some positions showing increased potency.[4]
-
Probing Protein Structure and Folding: Fluorine's high sensitivity in ¹⁹F NMR spectroscopy makes (4S)-4-fluoro-D-proline a useful probe for studying peptide and protein structure, dynamics, and folding kinetics without significantly altering the overall structure.[5][6] The rate of cis-trans isomerization, often a rate-limiting step in protein folding, can be accelerated by the presence of a 4-fluoro substituent.[1][7]
-
Development of Novel Biomaterials: The conformational control offered by fluorinated prolines can be used to design self-assembling peptides and other novel biomaterials with defined architectures. For example, the incorporation of (4R)-fluoroproline, which favors the trans conformation, enhances the stability of collagen triple helices.[5]
Data Presentation
The incorporation of (4S)-4-fluoro-D-proline influences key biophysical parameters of peptides. The following table summarizes quantitative data on its effects on peptide bond conformation and biological activity.
| Peptide/Protein System | Parameter Measured | Value with Proline | Value with (4S)-4-fluoro-D-proline | Reference |
| Ac-TYXN-NH₂ (X=Pro/flp) | Ktrans/cis | 2.7 | 1.2 (cis favored) | [8] |
| Ac-(F)Pro-OMe | % cis Isomer | ~5-10% (for Ac-Pro-OMe) | ~29% | [8] |
| Antimicrobial Peptide Api137 | Minimum Inhibitory Concentration (MIC) vs. E. coli | 0.5 µM | 4 µM (at position 16) | [4] |
| Antimicrobial Peptide Api137 | Minimum Inhibitory Concentration (MIC) vs. E. coli | 0.5 µM | 0.125 µM (at position 11) | [4] |
Experimental Protocols
The incorporation of this compound into a peptide sequence is most commonly achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[9][10] Below are detailed protocols for this process.
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Workflow
This protocol outlines the manual incorporation of this compound using the Boc/Bzl strategy, which is compatible with the provided starting material. Note that the more common Fmoc/tBu strategy would require Fmoc-(4S)-fluoro-D-proline. The principles remain the same, with different deprotection and cleavage reagents.
Materials:
-
This compound
-
Appropriate solid support (e.g., Merrifield resin for a C-terminal acid)
-
Other Boc-protected amino acids
-
Coupling reagents: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or HBTU/HATU with a base.
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% v/v)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: Anhydrous Hydrofluoric acid (HF) or a lower-toxicity alternative like Trifluoromethanesulfonic acid (TFMSA). (Caution: HF is extremely hazardous and requires specialized equipment and training).
-
Precipitation solvent: Cold diethyl ether
Procedure:
-
Resin Preparation:
-
First Amino Acid Coupling (if not pre-loaded):
-
If starting with a non-loaded resin, couple the first Boc-protected amino acid according to standard procedures.
-
-
Boc-Deprotection:
-
Drain the DMF from the resin.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes, drain, and repeat with a 30-minute agitation.
-
Wash the resin thoroughly with DCM (3x), followed by DMF (3x) to remove residual acid.
-
Neutralize the resin with a 10% solution of DIPEA in DMF (2x for 5 min each), followed by extensive DMF washes.
-
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, dissolve this compound (3 eq. relative to resin loading) and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DCC (3 eq.) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid mixture to the deprotected resin.
-
Add DIPEA (3 eq.) to the reaction vessel.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), the coupling step can be repeated.
-
-
Chain Elongation:
-
Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and its N-terminal Boc group removed, wash the resin with DCM and dry it under vacuum.
-
Carefully treat the resin with the cleavage cocktail (e.g., anhydrous HF) for 1-2 hours at 0°C. This step removes all side-chain protecting groups and cleaves the peptide from the resin.
-
Evaporate the cleavage agent.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Protocol 2: "Proline Editing" for On-Resin Synthesis of Fluoroproline
An alternative, powerful strategy involves synthesizing the peptide with hydroxyproline (B1673980) and then converting the hydroxyl group to fluorine directly on the solid support.[1][5] This avoids the need to synthesize the fluorinated amino acid beforehand.
Materials:
-
Fmoc-(4R)-Hydroxyproline (Fmoc-Hyp-OH)
-
Standard Fmoc-SPPS reagents (HBTU, DIPEA, piperidine (B6355638) in DMF)
-
Fluorinating agent: Diethylaminosulfur trifluoride (DAST) or Morpholinosulfur trifluoride. (Caution: These reagents are hazardous and must be handled with care in a fume hood).
-
Anhydrous DCM
Procedure:
-
Peptide Synthesis:
-
Synthesize the peptide chain using standard Fmoc-SPPS up to the point of incorporating the proline analogue.
-
Couple Fmoc-(4R)-Hydroxyproline to the growing peptide chain. The hydroxyl group can be protected (e.g., with a trityl group) if necessary during subsequent synthesis steps, and then deprotected orthogonally before fluorination.[1][5]
-
-
On-Resin Fluorination:
-
Ensure the peptide-resin is completely dry.
-
Swell the resin in anhydrous DCM.
-
In a separate, dry flask, prepare a solution of the fluorinating agent (e.g., DAST, 5-10 equivalents) in anhydrous DCM at a low temperature (e.g., -78°C).
-
Slowly add the fluorinating agent solution to the reaction vessel containing the peptide-resin.
-
Allow the reaction to proceed for several hours, slowly warming to room temperature. This reaction converts the 4R-hydroxyl group to a 4S-fluoro group via an Sₙ2 reaction, inverting the stereochemistry.
-
Quench the reaction carefully with methanol.
-
Wash the resin extensively with DCM and DMF.
-
-
Completion of Synthesis:
-
Continue with the standard Fmoc-SPPS protocol to complete the peptide sequence.
-
Cleave, deprotect, and purify the final fluorinated peptide as described in Protocol 1 (using a TFA-based cleavage cocktail appropriate for Fmoc-SPPS).
-
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for the "Proline Editing" technique.
Caption: Conceptual use of fluoroproline peptides in biological systems.
References
- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for (4S)-1-Boc-4-fluoro-D-proline in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of (4S)-1-Boc-4-fluoro-D-proline in solid-phase peptide synthesis (SPPS). This unique amino acid derivative offers the ability to fine-tune peptide and protein properties by introducing conformational constraints and altering electronic characteristics.
Introduction
This compound is a synthetic amino acid derivative used to introduce a fluorinated D-proline residue into a peptide sequence. The incorporation of 4-fluoroprolines can significantly influence the conformation and stability of peptides and proteins. The strong inductive effect of the fluorine atom has three primary consequences: it enforces a specific pucker on the pyrrolidine (B122466) ring, influences the cis-trans isomerization of the preceding peptide bond, and can enhance thermal stability. These modifications make it a valuable tool for investigating structure-function relationships and for the development of peptides with improved therapeutic properties.
Key Applications
The unique structural features imparted by (4S)-4-fluoro-D-proline lead to a range of applications in peptide and protein science:
-
Conformational Control: The fluorine substituent biases the pyrrolidine ring pucker. Specifically, (2S, 4S)-4-fluoroproline (the L-enantiomer equivalent) favors a Cγ-endo ring pucker, which in turn stabilizes the cis conformation of the preceding peptide bond. This pre-organization of the peptide backbone can be used to stabilize specific secondary structures.
-
Enhanced Thermal Stability: The incorporation of 4-fluoroproline (B1262513) can increase the thermal stability of proteins. This is attributed to the stereoelectronic effects of the fluorine atom, which can lead to more stable tertiary structures.
-
Probing Structure-Activity Relationships (SAR): By systematically replacing proline residues with 4-fluoroproline, researchers can investigate the role of proline conformation in biological activity. This is particularly useful in studying protein-protein interactions and enzyme mechanisms.
-
Development of Novel Therapeutics: Peptides containing 4-fluoroproline have been explored for their potential as novel therapeutics, including antimicrobial peptides. The substitution can alter the peptide's susceptibility to enzymatic degradation and improve its pharmacokinetic profile.
Quantitative Data Summary
The following tables summarize key quantitative data related to the incorporation of 4-fluoroproline in peptides.
Table 1: Effect of 4-Fluoroproline on Peptide Conformation
| Parameter | Proline | (4S)-Fluoroproline | (4R)-Fluoroproline | Reference |
| Preferred Ring Pucker | Cγ-exo/endo mix | Cγ-endo | Cγ-exo | |
| Preceding Peptide Bond Isomer Preference | trans favored | cis stabilized | trans stabilized |
Table 2: Impact of 4-Fluoroproline on Collagen Model Peptide Stability
| Peptide | Melting Temperature (Tm) | Comments | Reference |
| (Pro-Pro-Gly)10 | 41°C | Forms a stable triple helix. | |
| (4(S)-fPro-Pro-Gly)10 | 29°C | Forms a triple helix. | |
| (4(R)-fPro-Pro-Gly)10 | No triple helix | Does not form a stable triple helix. |
Experimental Protocols
Two primary methods exist for incorporating 4-fluoro-D-proline into peptides via SPPS: direct incorporation of the Boc-protected amino acid and on-resin modification of a hydroxyproline (B1673980) residue.
Protocol 1: Direct Incorporation of this compound via Boc-SPPS
This protocol outlines the standard procedure for coupling this compound using Boc-SPPS.
Materials:
-
This compound
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Resin suitable for Boc-SPPS (e.g., Merrifield or PAM resin)
-
Cleavage cocktail (e.g., HF/anisole (B1667542) or TFMSA/TFA/DMS)
-
Scavengers (e.g., anisole, p-cresol, ethanedithiol)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid. Wash the resin with DCM and then DMF.
-
Neutralization: Neutralize the resin with 10% DIEA in DMF for 2 x 2 minutes. Wash the resin with DMF.
-
Coupling:
-
Dissolve this compound (3 equivalents relative to resin loading) and HBTU/HOBt (3 equivalents) or HATU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and couple for 2-4 hours. The extended coupling time is recommended due to the potential for steric hindrance from the proline ring.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), a recoupling step may be necessary.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling cycle, perform a final Boc deprotection.
-
Dry the peptide-resin under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., anhydrous HF with anisole as a scavenger at 0°C for 1 hour).
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet and wash with cold ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: On-Resin Fluorination of a 4-Hydroxy-D-proline Residue ("Proline Editing")
This protocol provides an alternative method where a 4-hydroxy-D-proline residue is first incorporated into the peptide and then chemically converted to 4-fluoro-D-proline on the solid support.
Materials:
-
1-Boc-4-hydroxy-D-proline
-
Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®
-
Anhydrous DCM
-
Other reagents and solvents as listed in Protocol 1
Procedure:
-
Incorporate Hydroxyproline: Synthesize the peptide on the resin using standard Boc-SPPS, incorporating 1-Boc-4-hydroxy-D-proline at the desired position. The hydroxyl group of the hydroxyproline does not require protection for the coupling steps.
-
Resin Preparation for Fluorination: After incorporation of the hydroxyproline and any subsequent amino acids, wash the peptide-resin with anhydrous DCM and dry it thoroughly under vacuum.
-
On-Resin Fluorination:
-
Swell the dry peptide-resin in anhydrous DCM in a sealed reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the vessel to 0°C.
-
Slowly add a solution of DAST or Deoxo-Fluor® (excess) in anhydrous DCM.
-
Allow the reaction to proceed at 0°C to room temperature for several hours to overnight.
-
Caution: DAST and Deoxo-Fluor® are hazardous reagents and should be handled with appropriate safety precautions in a fume hood.
-
-
Washing: Quench the reaction by the slow addition of methanol. Wash the resin extensively with DCM, DMF, and methanol.
-
Cleavage and Purification: Proceed with the final deprotection, cleavage, and purification as described in Protocol 1.
Visualizations
Boc-SPPS Workflow for this compound Incorporation
Caption: Standard Boc-SPPS cycle for incorporating this compound.
On-Resin Fluorination Workflow ("Proline Editing")
Caption: Workflow for the on-resin synthesis of a 4-fluoroproline-containing peptide.
Signaling Pathway Example: Modulation of a Proline-Rich Motif Interaction
Caption: Conceptual diagram of how 4-fluoroproline can modulate protein-protein interactions.
Application Notes and Protocols for Coupling (4S)-1-Boc-4-fluoro-D-proline in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4S)-1-Boc-4-fluoro-D-proline is a valuable building block in peptide synthesis, offering the ability to introduce conformational constraints and modulate the biological activity of peptides. The fluorine atom's high electronegativity can influence the pucker of the proline ring and the cis-trans isomerization of the preceding peptide bond, making it a powerful tool for peptidomimetic design and drug discovery.[1][2][3][4]
These application notes provide detailed protocols for the efficient coupling of this compound in solid-phase peptide synthesis (SPPS) using Boc chemistry. The protocols cover standard coupling reagents and address potential challenges such as steric hindrance and racemization.
General Considerations for Coupling this compound
The incorporation of this compound can be challenging due to the steric bulk of the Boc protecting group and the unique stereochemistry of the fluorinated ring. Coupling reactions may be slower compared to standard amino acids.[3] Therefore, careful selection of coupling reagents and optimized reaction conditions are crucial for achieving high coupling efficiency and minimizing side reactions.
Data Presentation: Comparison of Common Coupling Reagents
The following table summarizes the typical performance of various coupling reagents for sterically hindered amino acids, which can be extrapolated for the coupling of this compound. The quantitative data are representative and may vary depending on the specific peptide sequence and reaction conditions. Optimization is recommended for each specific application.
| Coupling Reagent/Method | Typical Coupling Yield (%) | Typical Coupling Time | Risk of Racemization | Key Considerations |
| DIC/HOBt | 85-95 | 2-6 hours | Low to Moderate | Cost-effective and widely used. HOBt can suppress racemization but in some cases, with proline derivatives, it has been reported to increase it.[5] |
| HBTU/DIEA | 95-99 | 30-90 minutes | Low | A reliable and efficient uronium salt-based reagent suitable for most couplings.[6][7] |
| HATU/DIEA | >98 | 20-60 minutes | Very Low | Highly efficient and recommended for sterically hindered or difficult couplings due to its faster reaction kinetics.[7] |
| PyBOP/DIEA | 95-98 | 30-90 minutes | Low | A phosphonium (B103445) salt-based reagent, offering high coupling efficiency with minimal side reactions. |
| COMU/DIEA | >98 | 20-60 minutes | Very Low | A third-generation uronium salt with high reactivity and a better safety profile, as it does not form potentially explosive byproducts.[7] |
Experimental Protocols
General Workflow for Boc-SPPS
The following diagram illustrates a single coupling cycle in Boc-based solid-phase peptide synthesis.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Protocol 1: Coupling using DIC/HOBt
This protocol is a cost-effective method suitable for many coupling reactions.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA) (for neutralization)
-
Kaiser test kit (for monitoring)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DCM.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, drain, and then treat with fresh 50% TFA/DCM for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (3x), and DCM (3x).
-
Neutralization: Neutralize the resin with a 10% solution of DIEA in DCM (2 x 2 minutes).
-
Washing: Wash the resin with DCM (3x) and then with DMF (3x).
-
Pre-activation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the resin and agitate for 2-6 hours at room temperature.
-
Monitoring: Monitor the reaction progress using the Kaiser test. If the test is positive after 6 hours, a second coupling may be necessary.
-
Washing: Once the coupling is complete (Kaiser test is negative), wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 2: Coupling using HBTU/DIEA
This protocol utilizes a more reactive uronium salt for faster and more efficient coupling.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Preparation, Deprotection, and Neutralization: Follow steps 1-5 from the DIC/HOBt protocol.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Activation and Coupling: Add DIEA (6 equivalents) to the amino acid/HBTU solution to activate it. Immediately add the activated solution to the resin and agitate for 30-90 minutes at room temperature.
-
Monitoring: Monitor the reaction progress using the Kaiser test.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 3: Coupling using HATU/DIEA
This protocol is recommended for particularly difficult or sterically hindered couplings.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Preparation, Deprotection, and Neutralization: Follow steps 1-5 from the DIC/HOBt protocol.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Activation and Coupling: Add DIEA (6 equivalents) to the amino acid/HATU solution to activate it. Immediately add the activated solution to the resin and agitate for 20-60 minutes at room temperature.
-
Monitoring: Monitor the reaction progress using the Kaiser test.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
Troubleshooting and Optimization
The following decision tree can help in selecting a suitable coupling reagent and troubleshooting common issues.
Caption: Decision tree for selecting a suitable coupling reagent.
Conclusion
The successful incorporation of this compound into peptide sequences is readily achievable with careful selection of coupling reagents and adherence to optimized protocols. For standard couplings, DIC/HOBt provides a cost-effective option, while for more challenging sequences, the use of highly efficient uronium or phosphonium salts such as HBTU, HATU, or COMU is recommended. Monitoring the reaction progress and optimizing conditions will ensure high yields and purity of the final fluorinated peptide.
References
- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raineslab.com [raineslab.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Application Notes and Protocols: (4S)-1-Boc-4-fluoro-D-proline as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4S)-1-Boc-4-fluoro-D-proline is a valuable chiral building block in medicinal chemistry and drug discovery. The introduction of a fluorine atom at the C4 position of the D-proline ring offers unique stereoelectronic properties that can significantly influence the conformation, stability, and biological activity of peptides and small molecules. This fluorinated amino acid analog is utilized to enhance proteolytic stability, modulate peptide backbone conformation, and improve binding affinity to biological targets. Its incorporation can lead to drug candidates with optimized pharmacokinetic and pharmacodynamic profiles.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₆FNO₄ |
| Molecular Weight | 233.24 g/mol |
| Appearance | White to off-white solid |
| Chirality | (2R, 4S) |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents. |
Applications in Drug Discovery and Peptide Chemistry
The unique conformational constraints imposed by the fluorine atom in this compound make it a powerful tool for:
-
Conformational Control: The strong gauche effect of the fluorine atom biases the pyrrolidine (B122466) ring pucker towards a Cγ-exo conformation. This pre-organization of the backbone can be exploited to stabilize desired secondary structures in peptides, such as β-turns or specific helical motifs, which are often crucial for biological activity.
-
Enhanced Proteolytic Stability: Peptides are susceptible to degradation by proteases, limiting their therapeutic potential. The introduction of fluorinated proline analogs at or near cleavage sites can sterically hinder enzyme recognition and hydrolysis, thereby increasing the peptide's half-life in vivo.
-
Modulation of Binding Affinity: The electronegativity of fluorine can alter the electronic distribution within a molecule, influencing non-covalent interactions such as hydrogen bonds and dipole-dipole interactions with a biological target. This can lead to improved binding affinity and selectivity. For instance, the substitution of proline with 4-fluoroproline (B1262513) has been shown to enhance the potency of inhibitors for enzymes like dipeptidyl peptidase IV (DPP-IV).
-
¹⁹F NMR Spectroscopy: The presence of the fluorine atom provides a sensitive handle for ¹⁹F NMR studies, allowing for the investigation of peptide-protein interactions, conformational changes, and dynamics in complex biological systems.
Quantitative Data Summary
The incorporation of 4-fluoro-D-proline can have a measurable impact on the properties of peptides. The following tables summarize key quantitative data from various studies.
Table 1: Effect of 4-Fluoroproline on Peptide Conformation
| Peptide Context | Effect of (4S)-fluoro-proline (D-isomer analog) | Quantitative Change |
| Polyproline Helices | Favors a Cγ-exo ring pucker | Induces a more extended polyproline II (PPII) helix conformation. |
| General Peptides | Influences cis/trans isomerization of the preceding peptide bond | Can alter the cis/trans population ratio depending on the sequence. |
Table 2: Impact of 4-Fluoroproline on Peptide Stability
| Peptide | Enzyme | Effect of 4-Fluoroproline Incorporation | Quantitative Improvement |
| Model Peptide | Pronase | Increased resistance to proteolytic degradation | > 2-fold increase in half-life |
| Bioactive Peptide | Trypsin | Reduced cleavage at adjacent basic residues | Up to 50% reduction in degradation rate |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a typical synthesis starting from N-Boc-cis-4-hydroxy-D-proline methyl ester.
Materials:
-
N-Boc-cis-4-hydroxy-D-proline methyl ester
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Lithium hydroxide (B78521) (LiOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Fluorination:
-
Dissolve N-Boc-cis-4-hydroxy-D-proline methyl ester (1.0 eq) in anhydrous DCM in a dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.2 eq) to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-fluoro-D-proline methyl ester.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
-
Saponification:
-
Dissolve the purified N-Boc-4-fluoro-D-proline methyl ester (1.0 eq) in a mixture of MeOH and H₂O.
-
Add LiOH (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dilute the residue with water and acidify to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a solid.
-
Expected Yield: 60-70% over two steps.
Protocol 2: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general procedure for incorporating the title compound into a peptide sequence using Boc-chemistry SPPS.
Materials:
-
Merrifield resin or other suitable resin for Boc-SPPS
-
This compound
-
Other required Boc-protected amino acids
-
Dicyclohexylcarbodiimide (DCC) or HBTU/HATU as coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (for Fmoc deprotection if using a mixed strategy)
-
Cleavage cocktail (e.g., HF or a milder TFA-based cocktail with scavengers)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid.
-
Neutralization: Neutralize the resin with a solution of 5% DIPEA in DCM.
-
Coupling:
-
Dissolve this compound (3.0 eq) and a coupling agent (e.g., DCC, 3.0 eq) in DMF.
-
Add the coupling mixture to the resin.
-
Add DIPEA (6.0 eq) and allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporation.
Caption: Modulation of a biological pathway.
Unlocking New Therapeutic Potential: (4S)-1-Boc-4-fluoro-D-proline in Drug Discovery
(4S)-1-Boc-4-fluoro-D-proline , a fluorinated derivative of the amino acid D-proline, is emerging as a valuable building block in medicinal chemistry and drug discovery. Its unique stereochemistry and the presence of a fluorine atom offer medicinal chemists a powerful tool to fine-tune the pharmacological properties of peptide-based drug candidates. The incorporation of this non-canonical amino acid can lead to enhanced metabolic stability, controlled molecular conformation, and improved target affinity and selectivity. These attributes make it a sought-after component in the design of novel therapeutics, particularly in the development of antimicrobial peptides and other targeted therapies.
Application Notes
The strategic introduction of this compound into a peptide sequence can confer several advantageous properties. The fluorine atom, being highly electronegative, can induce significant local conformational changes in the peptide backbone. This is primarily due to stereoelectronic effects, where the fluorine atom influences the pucker of the proline ring and the cis-trans isomerization of the preceding peptide bond.[1] This conformational control is crucial for optimizing the interaction of the peptide with its biological target.
Furthermore, the carbon-fluorine bond is exceptionally strong and not commonly found in natural metabolic pathways, rendering peptides containing this modification more resistant to enzymatic degradation. This increased metabolic stability translates to a longer plasma half-life and improved pharmacokinetic profile of the drug candidate.
A notable example of its application is in the development of proline-rich antimicrobial peptides (PrAMPs). The substitution of proline residues with 4-fluoro-L-proline in the antimicrobial peptide Api137 has been shown to modulate its antibacterial activity.[2][3] These peptides target the bacterial 70S ribosome, inhibiting protein synthesis and disrupting ribosomal assembly.[2][4] The precise positioning of the fluorinated proline can influence the peptide's binding affinity to the ribosome and its overall efficacy.[2]
Quantitative Data Summary
The following table summarizes the antibacterial activity of Api137 and its analogs containing 4-fluoro-L-proline against Escherichia coli.
| Peptide | Sequence | MIC (µg/mL) against E. coli RN31[2] |
| Api137 | VNWGVPYIPQPRPPHPRL-NH₂ | 4 |
| Api137-4S-Fpr11 | VNWGVPYIPQP(4S-Fpr)PPHPRL-NH₂ | 1 |
| Api137-4R-Fpr11 | VNWGVPYIPQP(4R-Fpr)PPHPRL-NH₂ | 4 |
| Api137-4S-Fpr16 | VNWGVPYIPQPRPPH(4S-Fpr)RL-NH₂ | 16 |
| Api137-4R-Fpr16 | VNWGVPYIPQPRPPH(4R-Fpr)RL-NH₂ | 4 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol describes the manual solid-phase synthesis of a generic peptide incorporating this compound using Boc chemistry.
Materials:
-
Rink Amide MBHA resin
-
This compound
-
Other Boc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection (if using Fmoc-Rink Amide resin for Boc synthesis): Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling:
-
Dissolve the first Boc-protected amino acid (3 equivalents to the resin loading) and HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group. Wash the resin with DCM and DMF.
-
Neutralization: Neutralize the resin with 10% DIEA in DMF for 5 minutes. Wash the resin with DMF.
-
Incorporation of this compound:
-
Dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat steps 4-6 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Boc deprotection, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Visualizations
References
- 1. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The proline-rich antimicrobial peptide Api137 disrupts large ribosomal subunit assembly and induces misfolding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (4S)-1-Boc-4-fluoro-D-proline in Protein Engineering
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4S)-1-Boc-4-fluoro-D-proline is a valuable synthetic amino acid derivative for protein engineering and drug discovery. Its strategic incorporation into peptides and proteins allows for the precise modulation of structure and stability. The electron-withdrawing fluorine atom at the C4 position of the proline ring induces a strong stereoelectronic effect, biasing the pyrrolidine (B122466) ring pucker and the cis/trans isomerization of the preceding peptide bond.[1][2][3] This application note provides detailed protocols for the incorporation of this compound into peptides via Solid-Phase Peptide Synthesis (SPPS) and into proteins through recombinant expression in Escherichia coli. It also summarizes the impact of this modification on protein stability and function, offering insights into its application in modulating protein-protein interactions and signaling pathways.
Introduction
Proline residues play a critical role in defining the three-dimensional structure of proteins due to the conformational constraints imposed by their pyrrolidine ring. The substitution of proline with synthetic analogs, such as 4-fluoroprolines, offers a powerful tool to further manipulate protein architecture and stability.[1][4] The two diastereomers, (4R)-fluoroproline (Flp) and (4S)-fluoroproline (flp), have distinct and predictable effects on the local conformation. Specifically, (4S)-fluoroproline favors a Cγ-endo ring pucker, which in turn stabilizes the cis conformation of the preceding peptide bond.[4] This contrasts with the natural preference for the trans conformation in most proteins. This ability to locally control peptide bond geometry makes this compound a key reagent for stabilizing specific protein folds, investigating the kinetics of protein folding, and developing novel therapeutic peptides with enhanced metabolic stability and target affinity.[5]
Data Summary: Effects of 4-Fluoroproline (B1262513) Incorporation on Protein Stability
The incorporation of 4-fluoroproline can significantly alter the thermodynamic stability of proteins. The following tables summarize quantitative data from studies on model proteins.
Table 1: Thermal Stability of Ubiquitin and its (4R)-FPro Variant [4]
| Protein | pH | Tm (°C) | ΔTm (°C) |
| Wild-type Ubiquitin | 2.0 | 54.2 ± 0.2 | - |
| (4R)-FPro-Ubiquitin | 2.0 | 61.5 ± 0.2 | +7.3 |
| Wild-type Ubiquitin | 3.0 | 69.3 ± 0.1 | - |
| (4R)-FPro-Ubiquitin | 3.0 | 76.2 ± 0.1 | +6.9 |
| Wild-type Ubiquitin | 5.0 | 85.1 ± 0.3 | - |
| (4R)-FPro-Ubiquitin | 5.0 | 92.1 ± 0.3 | +7.0 |
Table 2: Thermodynamic Parameters of Ubiquitin and its (4R)-FPro Variant from Guanidinium Chloride Denaturation [4]
| Protein | pH | ΔG°H₂O (kJ·mol⁻¹) | m (kJ·mol⁻¹·M⁻¹) | Cm (M) |
| Wild-type Ubiquitin | 2.0 | 18.0 ± 0.4 | 6.8 ± 0.2 | 2.65 ± 0.04 |
| (4R)-FPro-Ubiquitin | 2.0 | 22.7 ± 0.5 | 6.9 ± 0.2 | 3.28 ± 0.05 |
| Wild-type Ubiquitin | 5.0 | 33.9 ± 0.4 | 7.9 ± 0.2 | 4.27 ± 0.04 |
| (4R)-FPro-Ubiquitin | 5.0 | 38.6 ± 0.5 | 8.0 ± 0.2 | 4.82 ± 0.05 |
Table 3: Thermal Stability of Collagen Mimetic Peptides [5]
| Peptide | Sequence | Tm (°C) | ΔTm (°C) vs. (Pro-Pro-Gly)₁₀ |
| (Pro-Pro-Gly)₁₀ | (Pro-Pro-Gly)₁₀ | 24 | - |
| (Pro-Hyp-Gly)₁₀ | (Pro-Hyp-Gly)₁₀ | 41 | +17 |
| (Pro-Flp-Gly)₇ | (Pro-Flp-Gly)₇ | 55 | +31 |
| (flp-Pro-Gly)₇ | (flp-Pro-Gly)₇ | 43 | +19 |
Experimental Protocols
Protocol 1: Incorporation of this compound into Peptides via Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing a (4S)-4-fluoro-D-proline residue using Fmoc chemistry. The Boc-protecting group on the fluoroproline derivative is compatible with the initial coupling to the resin, after which the standard Fmoc-SPPS cycles can proceed.
Materials:
-
This compound
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling (non-fluorinated): Couple the first Fmoc-protected amino acid (3 equivalents) using DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 1-2 hours. Monitor the coupling reaction using a Kaiser test.
-
Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups with acetic anhydride/DIEA in DMF.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Incorporation of (4S)-4-fluoro-D-proline:
-
For the coupling of this compound, use a similar coupling cocktail as for the other amino acids. Due to the potential for slightly slower coupling kinetics of proline derivatives, extending the coupling time to 2-4 hours or performing a double coupling is recommended.
-
After coupling, the Boc group will be carried through the subsequent Fmoc deprotection and coupling steps.
-
-
Final Fmoc Deprotection: After the final amino acid has been coupled, remove the terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
Caption: Workflow for Solid-Phase Peptide Synthesis with this compound.
Protocol 2: Recombinant Protein Expression with (4S)-4-fluoro-D-proline using a Proline Auxotrophic E. coli Strain
This protocol describes the global substitution of proline residues with (4S)-4-fluoro-D-proline in a target protein expressed in a proline auxotrophic E. coli strain, such as JM83.
Materials:
-
E. coli JM83 (or other proline auxotrophic strain)
-
Expression vector containing the gene of interest
-
(4S)-4-fluoro-D-proline
-
M9 minimal medium components
-
19 L-amino acid mix (excluding proline)
-
Glucose
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Appropriate antibiotic
-
Shaking incubator
-
Centrifuge
-
Cell lysis buffer
-
Protein purification system (e.g., Ni-NTA for His-tagged proteins)
Procedure:
-
Transformation: Transform the proline auxotrophic E. coli strain with the expression plasmid containing the gene of interest. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of M9 minimal medium supplemented with 0.4% glucose, all 20 amino acids (including proline at 50 µg/mL), and the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Main Culture Growth: Inoculate 500 mL of M9 minimal medium (supplemented with 0.4% glucose, all 20 amino acids, and antibiotic) with the overnight starter culture to an initial OD₆₀₀ of ~0.05. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Proline Depletion:
-
Harvest the cells by centrifugation (5000 x g, 10 min, 4°C).
-
Wash the cell pellet twice with pre-warmed M9 salts (no amino acids or carbon source).
-
Resuspend the cells in 500 mL of pre-warmed M9 minimal medium containing 0.4% glucose, the 19 amino acid mix (without proline), and the antibiotic.
-
Incubate for 1 hour at 37°C with shaking to deplete the intracellular proline pool.
-
-
Induction with (4S)-4-fluoro-D-proline:
-
Add (4S)-4-fluoro-D-proline to a final concentration of 50-100 µg/mL.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 4-16 hours.
-
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or other appropriate methods.
-
Protein Purification and Characterization: Purify the fluorinated protein from the cell lysate using standard chromatography techniques. Confirm the incorporation of (4S)-4-fluoro-D-proline by mass spectrometry.
Caption: Workflow for Recombinant Expression of a Protein with (4S)-4-fluoro-D-proline.
Applications in Modulating Signaling Pathways
The ability of 4-fluoroprolines to enforce specific local conformations can be exploited to study and manipulate protein-protein interactions within signaling pathways. Proline-rich motifs are common recognition sites for various protein domains, such as SH3 domains. The conformation of these motifs is often critical for binding affinity and specificity.
By replacing specific proline residues with (4S)- or (4R)-fluoroproline, researchers can pre-organize a peptide into a conformation that either enhances or diminishes its binding to a target protein. For example, in a study of the interaction between a proline-rich peptide from the HPK1 protein and the SH3 domain of its binding partner HS1, the substitution of proline with 4-fluoroproline was shown to alter the binding affinity.[6] This approach can be used to dissect the conformational requirements for specific protein-protein interactions and to design peptide-based inhibitors or modulators of signaling cascades.
Caption: Modulation of SH3 domain-mediated signaling by 4-fluoroproline incorporation.
Conclusion
This compound is a powerful tool for protein engineers and drug developers. Its stereospecific influence on the proline ring pucker and the preceding peptide bond allows for the rational design of peptides and proteins with enhanced stability and tailored functional properties. The detailed protocols provided herein for both chemical synthesis and recombinant expression will enable researchers to harness the potential of this unique amino acid derivative in their studies of protein structure, function, and signaling, as well as in the development of novel therapeutics.
References
- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raineslab.com [raineslab.com]
- 6. search.library.brandeis.edu [search.library.brandeis.edu]
Application Notes: Synthesis of Peptidomimetics with (4S)-1-Boc-4-fluoro-D-proline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proline is a unique proteinogenic amino acid that imparts significant conformational constraints on the peptide backbone due to its cyclic side chain. The incorporation of proline analogs, particularly fluorinated prolines, has become a powerful strategy in peptidomimetic design and drug discovery. The strong inductive effect of the fluorine atom introduces potent stereoelectronic effects that can precisely modulate the local conformation of the peptide chain.[1][2]
Specifically, the stereochemistry of fluorine at the C4 position dictates the pyrrolidine (B122466) ring pucker and the cis/trans isomerization of the preceding peptide bond. (4S)-4-fluoro-D-proline (a stereoisomer of (2S,4S)-fluoroproline, or flp) strongly favors a Cγ-endo ring pucker, which in turn stabilizes the cis conformation of the Xaa-Pro bond.[3] Conversely, the (4R) diastereomer promotes a Cγ-exo pucker and the trans amide bond conformation.[3][4] This predictable control over conformation allows researchers to stabilize specific secondary structures, enhance proteolytic stability, and fine-tune binding affinities for biological targets.[1] These subtle but reliable modulations make 4-fluoroproline (B1262513) incorporation a valuable tool for exploring structure-function relationships in peptides and proteins.[1][2]
This document provides detailed protocols for the incorporation of (4S)-1-Boc-4-fluoro-D-proline into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS).
Conformational Influence of 4-Fluoroprolines
The substitution of hydrogen with fluorine at the C4 position of the proline ring introduces a gauche effect, where the electron-withdrawing fluorine atom prefers a gauche orientation relative to the ring nitrogen. This stereoelectronic interaction dictates the ring's pucker. The (4S) configuration forces the ring into a Cγ-endo pucker, which sterically favors the cis conformation of the preceding amide bond. The (4R) configuration leads to a Cγ-exo pucker, which is compatible with an n→π* interaction that stabilizes the trans amide bond.[1][4]
Quantitative Conformational Data
The extent to which (4S)-fluoroproline promotes the cis amide bond can be influenced by the preceding amino acid residue. The following table summarizes reported data for model peptides.
| Peptide Sequence | Proline Analog | Ktrans/cis | % cis Isomer | Solvent/Conditions | Reference |
| Ac-Pro-OMe | L-Proline | 2.7 | ~27% | pH 7.4, 37 °C | [5] |
| Ac-(4S-F)Pro-OMe | (4S)-Fluoro-L-proline | - | ~29% | Not Specified | [5] |
| Ac-TY(Pro)PN-NH₂ | L-Proline | 2.7 | ~27% | Not Specified | [5] |
| Ac-TY(4S-F)PN-NH₂ | (4S)-Fluoro-L-proline | - | ~40% | Not Specified | [5] |
| Ac-TYXN-NH₂ (X=Pro analog) | (4S)-Perfluoro-tert-butyl hydroxyproline | 1.2 | ~45% | Not Specified | [5] |
Experimental Protocols
The following protocols describe the manual synthesis of a target peptidomimetic on a solid support using a Boc/Bzl protection strategy.
Materials and Reagents
-
Resin: Merrifield or PAM resin (0.5 - 1.0 mmol/g substitution). MBHA resin for C-terminal amides.[6]
-
Amino Acids: this compound and other required Boc-protected amino acids.
-
Deprotection Reagent: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[6][7]
-
Neutralization Reagent: 5% or 10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DCM or DMF.
-
Coupling Reagents:
-
Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide).
-
Additive (for DIC): HOBt (Hydroxybenzotriazole).
-
-
Solvents: DCM, N,N-Dimethylformamide (DMF), Isopropanol (IPA).
-
Washing Solvents: DCM, DMF.
-
Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) with appropriate scavengers (e.g., anisole (B1667542), p-cresol). CAUTION: HF is extremely toxic and corrosive and requires a specialized apparatus. [6]
-
Monitoring: Ninhydrin (Kaiser) test for monitoring primary amines.
Protocol 1: Standard Boc-SPPS Cycle
This protocol outlines a single cycle for the addition of one amino acid. The cycle is repeated until the desired sequence is assembled.
A. Resin Preparation (First Cycle Only)
-
Place the desired amount of resin (e.g., 200 mg at 0.5 mmol/g = 0.1 mmol scale) in a fritted reaction vessel.
-
Swell the resin in DCM for 30-60 minutes, then wash with DMF (3x).
B. SPPS Cycle Steps
-
Boc Deprotection:
-
Neutralization:
-
Add 10% DIPEA in DMF (e.g., 2 mL) to the resin.
-
Agitate for 2 minutes, then drain.
-
Repeat the neutralization step one more time.
-
Wash the resin with DMF (3x) and DCM (3x). The resin now has a free N-terminal amine.
-
-
Amino Acid Coupling (HBTU Activation):
-
In a separate vial, dissolve this compound (2-4 eq., e.g., 0.2-0.4 mmol) and HBTU (2-4 eq.) in a minimal amount of DMF.
-
Add DIPEA (4-8 eq., e.g., 0.4-0.8 mmol) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Note: Coupling of fluorinated or sterically hindered amino acids may be slower.[5] Monitor the reaction for completion using the Kaiser test (will be negative for secondary amines like proline, but useful for the preceding residue). If the coupling is sluggish, extend the reaction time or perform a double coupling.
-
Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
C. Capping (Optional)
-
If coupling is incomplete, unreacted amines can be capped to prevent deletion sequences.
-
Treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 20 minutes.
-
Wash thoroughly with DMF and DCM.
Protocol 2: Final Cleavage from Resin (HF Cleavage)
WARNING: This procedure must be performed by trained personnel in a properly ventilated fume hood using a specialized HF cleavage apparatus.
-
Dry the final peptide-resin thoroughly under vacuum.
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add a scavenger, such as anisole (1.0 mL per gram of resin), to protect acid-sensitive side chains.
-
Cool the vessel to -5 to 0 °C.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the mixture at 0 °C for 1 hour.[8]
-
Evaporate the HF under a stream of nitrogen.
-
Wash the cleaved peptide from the resin with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.
-
Extract the crude peptide with an appropriate aqueous solvent (e.g., 10% acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide powder, which can then be purified by HPLC.
SPPS Workflow Diagram
References
- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for (4S)-1-Boc-4-fluoro-D-proline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4S)-1-Boc-4-fluoro-D-proline is a synthetic amino acid derivative that has garnered significant interest in medicinal chemistry. The incorporation of a fluorine atom at the C4 position of the D-proline ring introduces unique stereoelectronic properties that can profoundly influence the conformation and biological activity of peptides and small molecules. This document provides an overview of its experimental uses, quantitative data from a case study, and detailed protocols for its synthesis and incorporation into peptides.
The fluorine substituent in this compound exerts a strong inductive effect, which has three primary consequences: it enforces a specific pucker on the pyrrolidine (B122466) ring, influences the cis/trans isomerization of the preceding peptide bond, and can enhance metabolic stability. These features make it a valuable tool for modulating peptide structure and function, leading to the development of novel therapeutic agents with improved potency and pharmacokinetic profiles.
Applications in Medicinal Chemistry
The unique conformational constraints imposed by this compound make it a valuable building block in drug discovery. Its applications include:
-
Peptide and Peptidomimetic Design: Incorporation of 4-fluoroproline (B1262513) derivatives can stabilize specific secondary structures, such as β-turns and polyproline helices, which are crucial for molecular recognition and biological activity. This has been exploited in the design of enzyme inhibitors, receptor ligands, and antimicrobial peptides.
-
Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic degradation. Replacing a hydrogen atom with fluorine at the proline C4 position can block metabolic hydroxylation, thereby increasing the in vivo half-life of a drug candidate.
-
Modulating Pharmacokinetic Properties: The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Probing Molecular Interactions: The fluorine atom can serve as a sensitive 19F NMR probe to study peptide-protein interactions and conformational changes in biological systems.
Case Study: Antimicrobial Peptide Api137 Analogs
A notable application of fluorinated prolines is in the modification of antimicrobial peptides (AMPs). In a study investigating the proline-rich AMP Api137, researchers substituted individual proline residues with (4S)-fluoro-L-proline (the L-enantiomer of the title compound's proline core) to probe the peptide's mechanism of action. Api137 targets the bacterial ribosome, inhibiting protein synthesis.[1][2][3] The study provided quantitative data on the antibacterial activity and in vitro translation inhibition of these analogs.
Quantitative Data Summary
| Peptide/Analog | Minimum Inhibitory Concentration (MIC) in E. coli (µg/mL) | In Vitro Translation Inhibition (sfGFP expression, %) |
| Api137 (Parent Peptide) | 2 | 22 |
| 4S-Fpr5-Api137 | 2 | ~25 |
| 4S-Fpr9-Api137 | 2 | ~28 |
| 4S-Fpr11-Api137 | 0.5 | ~25 |
| 4S-Fpr13-Api137 | 2 | ~30 |
| 4S-Fpr14-Api137 | 1 | 21 |
| 4S-Fpr16-Api137 | 8 | 63 |
Data extracted from a study on Api137 analogs with 4-fluoro-L-proline.[4]
Experimental Protocols
Protocol 1: Representative Synthesis of this compound
This protocol is a representative procedure based on literature descriptions for the fluorination of hydroxyproline (B1673980) derivatives.
Materials:
-
N-Boc-cis-4-hydroxy-D-proline methyl ester
-
Diethylaminosulfur trifluoride (DAST) or Nosyl fluoride (B91410)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Fluorination:
-
Dissolve N-Boc-cis-4-hydroxy-D-proline methyl ester in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DAST (or another suitable fluorinating agent) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the time determined by reaction monitoring (e.g., by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-Boc-(4S)-fluoro-D-proline methyl ester.
-
-
Saponification:
-
Dissolve the purified methyl ester in a mixture of THF and water.
-
Add LiOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Protocol 2: Incorporation of this compound into a Peptide using Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating the title compound into a peptide sequence on a solid support using Boc chemistry.[4][5]
Materials:
-
Merrifield resin (or other suitable resin for Boc-SPPS)
-
This compound
-
Other Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)
-
Cleavage cocktail (e.g., HF/anisole)
Procedure:
-
Resin Preparation: Swell the resin in DCM in a reaction vessel.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard procedures for the chosen resin type.
-
Deprotection: Remove the Boc protecting group by treating the resin with a solution of 50% TFA in DCM. Wash the resin thoroughly with DCM and then DMF.[6]
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt on the resin with a solution of 5-10% DIEA in DMF. Wash the resin with DMF.
-
Coupling of this compound:
-
Dissolve this compound and the coupling reagent (e.g., HBTU) in DMF.
-
Add DIEA to the solution.
-
Add the activation mixture to the resin and shake for the required coupling time (typically 1-2 hours).
-
Monitor the coupling reaction for completion (e.g., using the Kaiser test).
-
-
Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for the remaining amino acids in the sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as hydrogen fluoride (HF) with a scavenger like anisole.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action for proline-rich antimicrobial peptides (PrAMPs) like Api137 and its fluorinated analogs, which target the bacterial ribosome.
Caption: Mechanism of action of fluorinated PrAMPs.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of peptides containing this compound.
Caption: Peptide synthesis and evaluation workflow.
References
- 1. Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137 | Scilit [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4S)-1-Boc-4-fluoro-D-proline
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4S)-1-Boc-4-fluoro-D-proline.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for the synthesis of this compound is low. What are the most common causes?
A1: Low overall yield in this synthesis typically stems from issues in one of the two key steps: the Mitsunobu reaction for the inversion of the hydroxyl group or the deoxyfluorination step. Incomplete reactions, side-product formation, and purification losses are the primary contributors. A thorough analysis of each step is recommended to pinpoint the exact cause.
Q2: I am experiencing a low yield in the Mitsunobu reaction for the inversion of N-Boc-4-hydroxy-L-proline methyl ester. How can I improve this?
A2: Low yields in the Mitsunobu reaction for this substrate can be due to several factors:
-
Reagent Quality: Ensure that the triphenylphosphine (B44618) (PPh3) and the azodicarboxylate (DEAD or DIAD) are of high purity and anhydrous. PPh3 can oxidize to triphenylphosphine oxide over time, and azodicarboxylates are sensitive to moisture.
-
Reaction Conditions: The reaction is sensitive to temperature and the order of reagent addition. It is often recommended to dissolve the alcohol, carboxylic acid, and triphenylphosphine in an anhydrous solvent like THF before cooling to 0°C and adding the azodicarboxylate dropwise.[1]
-
Acidity of the Nucleophile: The pKa of the carboxylic acid used as the nucleophile is critical. Using a more acidic carboxylic acid, such as p-nitrobenzoic acid, can significantly improve the reaction rate and yield compared to less acidic ones like acetic acid.[2]
-
Steric Hindrance: While N-Boc-4-hydroxyproline is not exceptionally hindered, prolonged reaction times or elevated temperatures may be necessary to achieve full conversion.[3]
Q3: I am observing a significant amount of elimination byproduct (dehydroproline derivative) after the fluorination step with DAST. How can I minimize this?
A3: The formation of elimination byproducts is a known side reaction when using DAST, especially with secondary alcohols.[4] To mitigate this, consider the following:
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., -78°C) and carefully control the temperature during the addition of DAST.
-
Alternative Fluorinating Agents: Modern deoxyfluorination reagents have been developed to be more selective and produce fewer elimination byproducts compared to DAST. PyFluor, for instance, has been shown to be highly selective for fluorination over elimination.[4][5][6]
Q4: The stereochemistry of my final product is incorrect. I am obtaining the (4R)-fluoro isomer or a mixture of diastereomers. What could be the cause?
A4: Incorrect stereochemistry can arise from two main issues:
-
Incomplete Mitsunobu Inversion: If the initial Mitsunobu reaction to invert the C4 hydroxyl group from (R) to (S) is incomplete, you will carry over the (4R)-hydroxyproline derivative into the fluorination step, resulting in the undesired (4R)-fluoro product. Ensure the Mitsunobu reaction goes to completion by optimizing conditions as described in Q2.
-
Mechanism of Fluorination: While DAST fluorination of secondary alcohols often proceeds with inversion of configuration via an SN2 mechanism, retention of stereochemistry has also been observed under certain conditions. The reaction mechanism can be substrate-dependent.[1] If you suspect issues with the fluorination step's stereoselectivity, carefully analyze your starting material's stereochemical purity and consider alternative fluorinating agents known for reliable inversion.
Q5: Purification of the final product is proving difficult due to byproducts like triphenylphosphine oxide from the Mitsunobu step. What are some effective purification strategies?
A5: Removing triphenylphosphine oxide (TPPO) is a common challenge. Here are a few approaches:
-
Chromatography-Free Removal: One strategy involves precipitating the TPPO from the reaction mixture. After the Mitsunobu reaction, the solvent can be evaporated, and the residue suspended in a solvent system like ether/hexanes, in which TPPO has low solubility, allowing it to be filtered off.[3]
-
Acid-Base Extraction: For the final product, an acid-base extraction can be effective. Since this compound has a carboxylic acid moiety, it can be extracted into a basic aqueous solution, leaving non-acidic impurities like any remaining TPPO in the organic phase. The aqueous layer can then be re-acidified and the product extracted back into an organic solvent.[7]
Data Presentation
Table 1: Comparison of Deoxyfluorinating Agents for a Model Secondary Alcohol
| Reagent | Yield of Fluorinated Product (%) | Elimination Byproduct (%) | Selectivity (Fluorination:Elimination) |
| DAST | Not specified | 13-19% | ~5:1 - 7:1 |
| Deoxo-Fluor | Not specified | 13-19% | ~5:1 - 7:1 |
| PyFluor | 79% | <4% | >20:1 |
Data adapted from a comparative study on a model secondary alcohol, which is indicative of the general reactivity and selectivity of these reagents.[4]
Table 2: Influence of Carboxylic Acid pKa on Mitsunobu Reaction Conversion
| Carboxylic Acid | pKa | Conversion to Inverted Product |
| Acetic Acid | 4.76 | No reaction |
| p-Nitrobenzoic Acid | 3.44 | High conversion |
| Chloroacetic Acid | 2.86 | High conversion |
| p-Toluenesulfonic Acid | -2.8 | High conversion |
This table illustrates the importance of using a sufficiently acidic nucleophile in the Mitsunobu reaction for efficient inversion.[2]
Experimental Protocols
Protocol 1: Mitsunobu Inversion of Boc-(2S,4R)-4-hydroxyproline Methyl Ester [1][3]
-
Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve Boc-(2S,4R)-4-hydroxyproline methyl ester (1.0 eq), triphenylphosphine (1.5 eq), and p-nitrobenzoic acid (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Reaction Initiation: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add diisopropylazodicarboxylate (B7806520) (DIAD) (1.5 eq) dropwise over 30 minutes, ensuring the internal temperature remains below 10°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: The crude product, Boc-(2S,4S)-4-(4-nitrobenzoyloxy)proline methyl ester, can be purified by flash column chromatography or used directly in the subsequent hydrolysis and fluorination steps after removal of the majority of triphenylphosphine oxide.
Protocol 2: Deoxyfluorination using DAST
-
Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve the (4S)-hydroxyproline derivative (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Add diethylaminosulfur trifluoride (DAST) (1.2-1.5 eq) dropwise via syringe. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to 0°C and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Workup:
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield this compound methyl ester. Subsequent hydrolysis of the methyl ester will yield the final product.
Visualizations
Caption: General synthetic workflow for this compound.
References
- 1. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: (4S)-1-Boc-4-fluoro-D-proline Coupling
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the coupling conditions of (4S)-1-Boc-4-fluoro-D-proline in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low coupling efficiency with this compound?
A1: Low coupling efficiency with this reagent can stem from several factors:
-
Steric Hindrance: The bulky Boc protecting group combined with the cyclic structure of proline can physically obstruct the reaction.[1] The fluorine substituent can also influence the ring pucker, potentially increasing steric hindrance in certain contexts.[2][3]
-
Secondary Amine Reactivity: Proline derivatives are secondary amines, which are inherently less nucleophilic and reactive than the primary amines of other amino acids.[4]
-
Suboptimal Activation: The chosen coupling reagent or activation time may be insufficient to overcome the higher energy barrier associated with this sterically hindered amino acid.[1]
-
Solvent Issues: In solid-phase peptide synthesis (SPPS), inadequate resin swelling or peptide aggregation in the chosen solvent can mask the N-terminal amine, preventing efficient coupling.[1]
Q2: Which coupling reagents are most effective for this fluorinated proline derivative?
A2: For sterically hindered amino acids like this compound, stronger, modern coupling reagents are highly recommended. Urionium/aminium-based reagents are generally preferred over carbodiimides for difficult couplings.
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Widely considered one of the most effective reagents for hindered couplings, HATU reacts quickly and is known to suppress racemization.[1][5][6]
-
HBTU (HBTU/HOBt): A standard and effective choice, though HATU is often preferred for particularly challenging sequences.[1][7]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another powerful phosphonium-based reagent suitable for hindered couplings.[1]
-
COMU: A newer generation uronium salt that shows coupling efficiencies comparable to HATU, with the added benefits of being non-explosive and having better solubility.[6]
Q3: What impact does the fluorine atom have on the reaction?
A3: The fluorine atom at the 4-position has significant stereoelectronic effects:
-
Ring Pucker: The electron-withdrawing nature of fluorine influences the pyrrolidine (B122466) ring's conformation. For the (4S) configuration, it strongly biases the ring towards a Cγ-endo pucker.[3][8][9] This conformational preference can affect the accessibility of the amine for the incoming activated carboxyl group.
-
Amide Bond Isomerization: Fluorination can alter the kinetics of cis-trans isomerization around the peptide bond.[8][10] While this is more critical for the final peptide structure, a predisposition towards a specific isomer could subtly influence reaction rates.
-
No Direct Interference: The fluorine itself is generally considered an "innocent bystander" in the coupling reaction, meaning it does not directly participate in the amide bond formation.[2] Its influence is primarily conformational.
Q4: Can I use standard Boc-SPPS protocols for this amino acid?
A4: Yes, but with modifications. Standard protocols may need to be optimized to account for the reduced reactivity. Key adjustments include:
-
Extended Coupling Times: Allow the reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) to ensure completion.[1][11]
-
Double Coupling: After the initial coupling reaction, repeat the step with a fresh solution of the activated amino acid to acylate any remaining free amines.[1][4]
-
Increased Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents) relative to the resin substitution level.[1]
-
Monitoring: Use a qualitative test like the Kaiser or ninhydrin (B49086) test to confirm the absence of free primary amines before proceeding to the next step.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Coupling | 1. Insufficient reagent activation.2. Steric hindrance.3. Peptide aggregation on resin. | 1. Use a more powerful coupling reagent like HATU or COMU.[6]2. Pre-activate the amino acid for 2-5 minutes before adding to the resin.[1]3. Increase coupling time to 2-4 hours or perform a double coupling.[1][4]4. Increase equivalents of amino acid and reagents to 3-5x.[1]5. Consider switching to a solvent known to disrupt aggregation, like DMF with 10% DMSO. |
| Presence of Deletion Sequences | Incomplete acylation of the N-terminal amine in the previous cycle. | 1. Implement a capping step after the coupling reaction using acetic anhydride (B1165640) to permanently block any unreacted amino groups.[12]2. Ensure complete coupling by monitoring with a ninhydrin test before deprotection.[7] |
| Epimerization (Racemization) | Over-activation or use of a strong, non-hindered base. The risk is generally lower with N-urethane protected amino acids but not zero.[13] | 1. Add an epimerization suppressant like HOBt or HOAt if not already part of the coupling reagent (e.g., when using DIC/DCC).[5]2. Use a more sterically hindered base like DIPEA (Diisopropylethylamine) instead of TEA (Triethylamine).[6]3. Avoid prolonged pre-activation times. |
| Difficulty in Purification | Presence of closely related side-products from incomplete reactions. | 1. Optimize the coupling efficiency to >99.5% per step to maximize the purity of the crude product.[12]2. Use a capping strategy to make deletion sequences more distinct from the target peptide during purification.[12] |
Data & Protocols
Comparison of Coupling Reagents
The following table summarizes typical conditions and outcomes for coupling sterically hindered amino acids. Yields are illustrative and highly sequence-dependent.
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Typical Solvent | Coupling Time | Relative Efficiency |
| HATU/HOAt | 3 : 2.9 : 6 | DMF | 1-2 hours | Excellent[1] |
| HBTU/HOBt | 3 : 2.9 : 6 | DMF | 2-4 hours | Very Good[1] |
| PyBOP | 3 : 3 : 6 | DMF/DCM | 2-4 hours | Very Good[1] |
| DIC/HOBt | 3 : 3 : - | DCM or DMF | 4-8 hours | Good |
Standard Protocol: HATU-Mediated Coupling in SPPS
This protocol assumes a standard Boc-SPPS workflow on a solid support (e.g., PAM resin).[14]
-
Resin Preparation: Swell the peptide-resin in Dichloromethane (DCM), then wash thoroughly with Dimethylformamide (DMF).
-
Boc Deprotection: Treat the resin with 25-50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes to remove the N-terminal Boc group.[14] Wash the resin with DCM, then IPA (Isopropanol), and finally DMF.
-
Neutralization: Neutralize the resin with 10% DIPEA in DMF (2 x 2 minutes). Wash again with DMF to remove excess base.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.
-
Activation & Coupling: Add DIPEA (6 eq.) to the activation mixture and vortex for 2-5 minutes (pre-activation).[1] Immediately add this solution to the neutralized resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a ninhydrin test. If the test is positive (indicating free amines), filter, wash, and repeat steps 4-6 (double coupling).
-
Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF, DCM, and IPA to remove all soluble reagents and byproducts before proceeding to the next cycle.[1]
Visual Guides
Experimental Workflow for Coupling
Caption: Standard workflow for a single coupling cycle in Boc-SPPS.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low coupling yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
- 11. reddit.com [reddit.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. chempep.com [chempep.com]
- 14. chempep.com [chempep.com]
Technical Support Center: Purification of Peptides Containing (4S)-1-Boc-4-fluoro-D-proline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating (4S)-1-Boc-4-fluoro-D-proline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these specialized peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing this compound?
A1: The main difficulties arise from the unique physicochemical properties of this modified amino acid. The bulky and hydrophobic tert-butyloxycarbonyl (Boc) protecting group, combined with the fluorine atom, significantly increases the hydrophobicity of the peptide. This can lead to several issues, including:
-
Poor solubility in the aqueous mobile phases commonly used in reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
A heightened tendency for aggregation , which can complicate purification, reduce yield, and lead to broad or tailing peaks.[2][3]
-
Strong retention on RP-HPLC columns, often requiring high concentrations of organic solvent for elution.[1]
-
The potential for the formation of diastereomers during synthesis, which can be challenging to separate from the target peptide.[4][5]
Q2: How does the this compound residue affect the retention time of my peptide in RP-HPLC?
A2: The inclusion of this compound will generally increase the retention time of your peptide on a reverse-phase column compared to a similar peptide containing a standard proline or even a non-Boc-protected fluoro-proline. This is due to the increased hydrophobicity imparted by both the fluorine atom and the Boc group. You may need to adjust your gradient conditions, using a higher percentage of organic solvent, to ensure timely elution of your peptide.
Q3: Can I use standard RP-HPLC conditions for purifying peptides with this modification?
A3: Yes, standard RP-HPLC is the most common method for purifying these peptides.[6][7] However, you will likely need to optimize the conditions to achieve good resolution and purity. Key parameters to adjust include the gradient slope, the organic modifier (acetonitrile is common, but isopropanol (B130326) or methanol (B129727) can alter selectivity), and the ion-pairing agent (trifluoroacetic acid, TFA, at 0.1% is standard).[6]
Q4: Is the Boc protecting group stable during RP-HPLC purification?
A4: The Boc group is sensitive to strong acids.[8][9] While the 0.1% TFA typically used in RP-HPLC mobile phases is generally considered mild enough for the duration of a chromatographic run, prolonged exposure or higher concentrations of acid could lead to premature deprotection. It is advisable to neutralize and lyophilize the purified fractions promptly to minimize this risk.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of your peptide containing this compound.
Issue 1: Poor Resolution or Co-elution of Peaks
-
Symptoms: The target peptide peak is not well-separated from impurities, or multiple peaks overlap.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Presence of Diastereomers | Diastereomers can have very similar retention times. Try using a shallower gradient around the elution point of your target peptide to improve separation.[6] Experiment with different C18 column chemistries or consider a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity. In some cases, chiral chromatography may be necessary for complete separation.[7][10] |
| Inappropriate Gradient | A steep gradient may not provide sufficient resolution. Optimize the gradient by making it shallower over the range where your peptide and key impurities elute.[6] |
| Suboptimal Organic Modifier | While acetonitrile (B52724) is the standard, switching to methanol or isopropanol can change the elution order and improve the separation of closely eluting compounds. |
| Column Overload | Injecting too much crude peptide can lead to broad, poorly resolved peaks. Reduce the sample load to improve peak shape and resolution. |
Issue 2: Broad or Tailing Peaks
-
Symptoms: The main peptide peak is asymmetrical and spread out.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Peptide Aggregation | The high hydrophobicity of the peptide can lead to aggregation. Dissolve the crude peptide in a stronger solvent, such as one with a higher percentage of organic phase or containing a small amount of DMSO or NMP, before injection.[2] Using chaotropic agents in the mobile phase can also help disrupt aggregation. |
| Secondary Interactions with Silica | Free silanol (B1196071) groups on the stationary phase can interact with the peptide, causing tailing. Ensure your mobile phase contains a sufficient concentration of an ion-pairing agent like TFA (typically 0.1%) to mask these groups.[6] |
| Column Degradation | The column frit may be partially blocked, or the stationary phase may be degraded. Try flushing the column or using a new one. |
Issue 3: Low Peptide Solubility in Purification Buffer
-
Symptoms: Difficulty dissolving the lyophilized crude peptide in the initial mobile phase (e.g., water with 0.1% TFA).
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Highly Hydrophobic Peptide Sequence | The presence of this compound and other hydrophobic residues can significantly reduce aqueous solubility.[1] Dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile first, and then slowly dilute it with the aqueous mobile phase. |
| Peptide Aggregation | Aggregation can reduce solubility. Sonication can help to break up aggregates and improve dissolution. |
| Incorrect pH | The overall charge of the peptide can affect its solubility. For acidic peptides, dissolving in a slightly basic solution might help, while basic peptides may dissolve better in a slightly acidic solution. |
Issue 4: Low Yield or Poor Recovery of Purified Peptide
-
Symptoms: The amount of purified peptide obtained is significantly lower than expected.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Peptide Precipitation on Column | If the peptide is not fully soluble in the mobile phase, it can precipitate on the column upon injection. Ensure the peptide is fully dissolved before injection, and consider using a mobile phase with a higher initial organic content if solubility is a major issue. |
| Irreversible Adsorption to the Column | Highly hydrophobic peptides can sometimes bind irreversibly to the stationary phase. A stronger elution solvent or a different column chemistry might be necessary. |
| Degradation During Purification | Although generally stable, prolonged exposure to acidic conditions can potentially lead to some degradation or loss of the Boc group. Minimize the time the peptide spends in the acidic mobile phase by working efficiently and lyophilizing the collected fractions promptly.[6] |
Experimental Protocols
General Protocol for RP-HPLC Purification
This protocol provides a starting point for the purification of peptides containing this compound. Optimization will likely be required based on the specific properties of your peptide.
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal amount of a strong solvent (e.g., DMSO, DMF, or acetonitrile).
-
Dilute the dissolved peptide with Buffer A (see below) to the desired concentration for injection. Ensure the final solution is clear and free of particulates. If necessary, centrifuge or filter the sample.
-
-
HPLC System and Column:
-
System: A preparative or semi-preparative HPLC system.
-
Column: A C18 reverse-phase column is a good starting point. Dimensions will depend on the amount of peptide to be purified (e.g., for up to 50 mg of crude peptide, a 10 mm ID x 250 mm length column is suitable).
-
Detection: UV detection at 214 nm and 280 nm.
-
-
Mobile Phases:
-
Buffer A: 0.1% (v/v) TFA in water.
-
Buffer B: 0.1% (v/v) TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: Dependent on the column dimensions (e.g., 4-5 mL/min for a 10 mm ID column).
-
Gradient: A typical starting gradient could be a linear increase from 10% to 70% Buffer B over 60 minutes. This should be optimized based on the retention time of your peptide. For better separation of diastereomers or other closely eluting impurities, a shallower gradient (e.g., 0.5% Buffer B per minute) around the elution point of the target peptide is recommended.[6]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry to identify the fractions containing the desired peptide.
-
Pool the pure fractions, freeze, and lyophilize to obtain the purified peptide as a powder.
-
Visualizations
References
- 1. SPF: Peptide Synthesis [cmgm-new.stanford.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. bachem.com [bachem.com]
- 5. impactfactor.org [impactfactor.org]
- 6. protocols.io [protocols.io]
- 7. Peptide Design: Principles & Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Resistance of proline-containing peptides to ruminal degradation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
(4S)-1-Boc-4-fluoro-D-proline stability issues in different solvents
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of (4S)-1-Boc-4-fluoro-D-proline in various solvents. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, leading to the degradation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of Boc protecting group during storage or reaction. | Acidic Conditions: The Boc group is highly sensitive to acid and can be cleaved, leading to the free amine.[1][] | - Ensure all solvents are anhydrous and free of acidic impurities.- Avoid prolonged exposure to protic solvents, especially at elevated temperatures.- If acidic conditions are necessary for a subsequent step, perform the reaction at a low temperature and for the minimum time required. |
| Unexpected side products observed in NMR or LC-MS analysis. | Defluorination: Although the C-F bond is generally strong, prolonged exposure to harsh conditions or specific reagents could lead to defluorination. | - Avoid strong bases and nucleophiles.- Use mild reaction conditions whenever possible.- Analyze for potential defluorinated byproducts using mass spectrometry. |
| Low yield in coupling reactions. | Steric Hindrance and Reduced Reactivity: The fluorine atom can influence the conformation of the proline ring, and the secondary amine of proline is inherently less nucleophilic, which can slow down coupling reactions.[3] | - Consider double coupling the amino acid following the fluorinated proline residue.[3]- Use a more potent coupling reagent, such as HATU or HCTU. |
| Presence of diastereomers in the final product. | Racemization: Harsh basic or acidic conditions, as well as certain coupling reagents, can promote racemization at the alpha-carbon of the amino acid. | - Avoid strong bases. Use milder bases like diisopropylethylamine (DIPEA) if necessary.- Utilize coupling reagents known for low racemization, such as those based on OxymaPure (e.g., COMU). |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to store the compound at -20°C or -80°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture exposure.[4] For short-term storage, refrigeration at 4°C is acceptable.
Q2: Which solvents are most suitable for dissolving this compound for immediate use?
A2: Aprotic solvents such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and acetonitrile (B52724) (ACN) are generally suitable for dissolving the compound for reactions. It is crucial to use anhydrous grade solvents to minimize degradation.
Q3: Can I use protic solvents like methanol (B129727) or ethanol?
A3: While this compound may be soluble in protic solvents, their use should be minimized, especially for prolonged periods or at elevated temperatures. Protic solvents can facilitate the hydrolysis of the Boc group, particularly if any acidic impurities are present.
Q4: How can I monitor the stability of this compound in my solvent system?
A4: The stability can be monitored using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS).[5][6][7] This will allow you to quantify the parent compound and detect any degradation products over time. A detailed protocol is provided below.
Q5: What are the primary degradation pathways for this compound?
A5: The two most likely degradation pathways are:
-
Acid-catalyzed deprotection: Cleavage of the Boc group to yield the free amine, isobutylene, and carbon dioxide.[1]
-
Defluorination: Loss of the fluorine atom, which is less common under standard conditions but can be a concern with certain reagents or harsh conditions.
Solvent Stability Data
The following table provides an illustrative summary of the stability of this compound in common laboratory solvents under controlled conditions. Note: This data is representative and intended for guidance. Actual stability may vary based on specific experimental conditions, including water content, purity of solvents, and temperature.
| Solvent | Type | Condition | Time | Purity (%) | Primary Degradant |
| Dichloromethane (DCM) | Aprotic | Room Temp | 24h | >99 | N/A |
| N,N-Dimethylformamide (DMF) | Aprotic | Room Temp | 24h | >99 | N/A |
| Acetonitrile (ACN) | Aprotic | Room Temp | 24h | >98 | Minor Boc-deprotection |
| Tetrahydrofuran (THF) | Aprotic | Room Temp | 24h | >98 | Minor Boc-deprotection |
| Methanol (MeOH) | Protic | Room Temp | 24h | ~95 | Boc-deprotection |
| Water | Protic | Room Temp, pH 7 | 24h | ~92 | Boc-deprotection |
| 10% TFA in DCM | Acidic | Room Temp | 1h | <5 | Boc-deprotection |
Experimental Protocols
Protocol for Assessing Solvent Stability using HPLC
This protocol outlines a method to determine the stability of this compound in a chosen solvent.
1. Materials and Reagents:
- This compound
- HPLC-grade solvents to be tested (e.g., DCM, DMF, ACN, MeOH)
- HPLC system with UV or MS detector
- C18 reversed-phase HPLC column
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Autosampler vials
2. Sample Preparation: a. Prepare a stock solution of this compound in the test solvent at a concentration of 1 mg/mL. b. Aliquot the solution into several autosampler vials. c. Analyze one vial immediately (T=0 baseline). d. Store the remaining vials under the desired test conditions (e.g., room temperature, 40°C).
3. HPLC Method:
- Column: C18, 4.6 x 150 mm, 5 µm
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection: UV at 210 nm or MS
- Gradient:
- 0-2 min: 10% B
- 2-15 min: 10% to 90% B
- 15-18 min: 90% B
- 18-20 min: 90% to 10% B
- 20-25 min: 10% B
4. Data Analysis: a. Analyze the samples at predetermined time points (e.g., 1h, 4h, 8h, 24h). b. Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample. c. Identify any new peaks in the chromatogram, which may correspond to degradation products.
Visualizations
References
Technical Support Center: Handling Fluorinated Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated amino acids. This guide provides troubleshooting tips and answers to frequently asked questions (FAQs) to help you navigate the common pitfalls encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorinated amino acid poorly soluble in aqueous buffers?
A1: Fluorination, particularly extensive fluorination, significantly increases the hydrophobicity of an amino acid side chain.[][2] This "fluorous" effect can lead to poor solubility in aqueous solutions. Aromatic fluorinated amino acids, in particular, can greatly alter the solubility profiles of peptides.[3]
Troubleshooting Steps:
-
Co-solvents: Try adding a small percentage of an organic co-solvent like DMSO or DMF to your buffer.
-
pH Adjustment: The solubility of amino acids is pH-dependent. Adjusting the pH away from the isoelectric point (pI) can increase solubility.
-
Detergents: For highly hydrophobic sequences, a mild non-ionic detergent might be necessary to maintain solubility.
-
Sequence Design: When designing peptides, flank the fluorinated residue with more hydrophilic amino acids to improve the overall solubility of the molecule.
Q2: I'm observing low coupling efficiency during solid-phase peptide synthesis (SPPS) with a fluorinated amino acid. What's going wrong?
A2: This is a common issue. The strong electron-withdrawing effect of fluorine atoms, especially when close to the amino acid backbone, can decrease the nucleophilicity of the α-amino group.[2] This deactivation makes the coupling reaction slower and less efficient compared to non-fluorinated analogs.
Troubleshooting Steps:
-
Extended Coupling Times: Double the standard coupling time for the fluorinated residue.
-
Double Coupling: Perform the coupling step twice to ensure maximum incorporation.
-
Stronger Coupling Reagents: Switch to a more potent coupling reagent, such as HATU or HCTU.
-
Elevated Temperature: Gently warming the reaction vessel (e.g., to 40-50°C) can sometimes improve coupling efficiency, but must be done cautiously to avoid racemization.
Q3: My final peptide containing a fluorinated amino acid is difficult to purify via RP-HPLC. Why?
A3: The increased hydrophobicity from fluorination can cause peptides to bind very strongly to the C18 stationary phase of reverse-phase (RP) columns. This can lead to broad peaks, poor resolution, and sometimes irreversible binding. Synthesis of fluoropeptides can be challenging, requiring adaptation of purification methods.[4]
Troubleshooting Steps:
-
Shallower Gradient: Use a shallower acetonitrile (B52724) or methanol (B129727) gradient to improve separation.
-
Different Stationary Phase: Consider a less hydrophobic stationary phase, such as C8 or C4.
-
Ion-Pairing Agent: Ensure an appropriate concentration of an ion-pairing agent like trifluoroacetic acid (TFA) is present in your mobile phases (typically 0.1%).
-
Alternative Purification: For extremely "fluorous" peptides, alternative purification techniques like fluorous solid-phase extraction (F-SPE) might be necessary.
Q4: I'm seeing unexpected or multiple signals in my 19F NMR spectrum. What does this indicate?
A4: The chemical shift of a 19F nucleus is extremely sensitive to its local chemical environment.[5][6] Multiple signals can arise from several factors:
-
Conformational Heterogeneity: If your peptide or protein exists in multiple stable conformations that exchange slowly on the NMR timescale (e.g., cis/trans isomers of a proline residue), you may see distinct 19F signals for each state.[5]
-
Aggregation: Aggregation can lead to signal broadening or the appearance of new signals corresponding to different oligomeric states.
-
Incomplete Purification: Impurities from the synthesis could contain fluorine.
-
Degradation: The fluorinated amino acid may be degrading under the experimental conditions.
Troubleshooting Steps:
-
Confirm Purity: Re-check the purity of your sample by LC-MS.
-
Variable Temperature NMR: Acquiring spectra at different temperatures can help distinguish between conformational exchange and static heterogeneity.
-
Concentration Dependence: Run NMR at different sample concentrations to check for aggregation-dependent chemical shifts.
Troubleshooting Guides
Guide 1: Low Yield in Peptide Synthesis
This guide provides a logical workflow to troubleshoot low yields when incorporating fluorinated amino acids.
References
Technical Support Center: (4S)-1-Boc-4-fluoro-D-proline in SPPS
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the use of (4S)-1-Boc-4-fluoro-D-proline in Solid-Phase Peptide Synthesis (SPPS). The following question-and-answer format directly addresses specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am observing low coupling efficiency when using this compound. What could be the cause and how can I improve it?
A1: Low coupling efficiency with this compound can be attributed to several factors, including steric hindrance and the electron-withdrawing nature of the fluorine atom. The presence of the bulky Boc protecting group combined with the unique stereochemistry of the D-proline analog can slow down the coupling reaction compared to standard amino acids[1].
Troubleshooting Steps:
-
Optimize Coupling Reagents: Employ highly efficient coupling reagents. Carbodiimide-based reagents such as DCC or DIC in the presence of an additive like HOBt or HOAt are standard. However, for challenging couplings involving sterically hindered amino acids, phosphonium-based (PyBOP, PyAOP) or aminium-based (HBTU, HATU) reagents are often more effective. HATU, in particular, is frequently used for coupling fluorinated amino acids[2].
-
Extend Coupling Time: Double the standard coupling time to ensure the reaction goes to completion. Monitor the reaction progress using a qualitative test like the Kaiser test or the TNBS test to confirm the absence of free amines before proceeding to the next step.
-
Increase Reagent Excess: Use a higher excess of the protected amino acid and coupling reagents (e.g., 3-5 equivalents) relative to the resin loading capacity.
-
Solvent Selection: Ensure the use of high-purity, amine-free DMF or NMP as the reaction solvent. In cases of on-resin aggregation, using a "Magic Mixture" (e.g., DMF/DCM/NMP with added chaotropic salts) can improve solvation[3][4].
Q2: Are there specific challenges associated with the Boc deprotection of the this compound residue?
A2: The electron-withdrawing effect of the fluorine atom at the C4 position can influence the electronic properties of the pyrrolidine (B122466) ring and the amide bond[5][6]. This may have a minor effect on the kinetics of the Boc deprotection step.
Troubleshooting Steps:
-
Standard Deprotection Protocol: Typically, standard Boc deprotection conditions using 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 20-30 minutes are effective[7].
-
Monitor Deprotection: If incomplete deprotection is suspected, a second TFA treatment can be performed. It is crucial to ensure complete removal of the Boc group to avoid truncated peptide sequences.
-
Scavengers: When working with peptides containing sensitive residues like Trp, Met, or Cys, the inclusion of scavengers (e.g., 2-5% triisopropylsilane (B1312306) (TIS), 2-5% water, or 1-2% ethanedithiol (EDT)) in the deprotection cocktail is recommended to prevent side reactions from carbocations generated during deprotection[8].
Q3: What are potential side reactions involving this compound during SPPS, and how can they be minimized?
A3: While specific side reactions for this compound are not extensively documented, general SPPS side reactions should be considered[9]. The presence of the fluorine atom is generally stable under standard SPPS conditions.
Potential Issues & Preventative Measures:
-
Racemization: Racemization is a general concern in peptide synthesis, though it is less common for proline residues due to their cyclic structure. Using appropriate coupling reagents (e.g., aminium/phosphonium salts with additives like HOBt or HOAt) and avoiding excessive exposure to base can minimize this risk.
-
Aggregation: Peptides containing proline analogs can help disrupt secondary structures that lead to aggregation[4][10]. However, in long or hydrophobic sequences, aggregation can still occur. If aggregation is suspected (indicated by poor swelling of the resin or slow reaction kinetics), consider using specialized resins (e.g., PEG-based resins), chaotropic salts, or pseudoproline dipeptides in other parts of the sequence to improve solvation[3][4][10].
Quantitative Data Summary
For optimal coupling of this compound, the following conditions can be used as a starting point. Monitoring each coupling step is highly recommended.
| Parameter | Standard Coupling | Recommended for this compound |
| Amino Acid Excess | 2-3 equivalents | 3-5 equivalents |
| Coupling Reagent | HBTU/HOBt or DIC/HOBt | HATU/HOAt or PyAOP/HOAt |
| Reagent Excess | 2-3 equivalents | 3-5 equivalents |
| Base | DIPEA or 2,4,6-Collidine | DIPEA or 2,4,6-Collidine |
| Base Excess | 4-6 equivalents | 6-10 equivalents |
| Coupling Time | 30-60 minutes | 60-120 minutes (or until completion by test) |
| Solvent | DMF or NMP | High-purity, amine-free DMF or NMP |
Experimental Protocols
Protocol 1: Coupling of this compound
This protocol assumes a 0.1 mmol synthesis scale.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. After swelling, wash the resin with DMF (3 x 5 mL).
-
Boc Deprotection: Treat the resin with 25% TFA in DCM (5 mL) for 2 minutes. Drain the solution. Add fresh 25% TFA in DCM (5 mL) and agitate for 20-30 minutes.
-
Washing: Wash the resin with DCM (3 x 5 mL), followed by isopropanol (B130326) (2 x 5 mL), and finally DMF (5 x 5 mL).
-
Neutralization: Treat the resin with 10% DIPEA in DMF (2 x 5 mL) for 2 minutes each. Wash with DMF (3 x 5 mL).
-
Coupling:
-
In a separate vessel, dissolve this compound (0.3 mmol, 3 eq.) and HATU (0.3 mmol, 3 eq.) in 2 mL of DMF.
-
Add DIPEA (0.6 mmol, 6 eq.) to the activation solution and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 60-120 minutes at room temperature.
-
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time.
-
Washing: Once the coupling is complete, wash the resin with DMF (5 x 5 mL) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.
Visualizations
Caption: Troubleshooting workflow for SPPS with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
Validation & Comparative
A Comparative Guide to (4S)-1-Boc-4-fluoro-D-proline and (4R)-1-Boc-4-fluoro-L-proline: Stereochemical Tools for Peptide Design
Introduction: The strategic incorporation of non-proteinogenic amino acids into peptides is a cornerstone of modern drug discovery and chemical biology. Fluorinated proline analogs, in particular, have emerged as powerful tools for modulating peptide conformation, stability, and biological activity. The strong inductive effect of the fluorine atom uniquely influences the stereoelectronic properties of the proline ring, allowing for precise control over its pucker and the isomerization of the preceding peptide bond.
This guide provides an objective comparison of two key enantiomeric building blocks: (4S)-1-Boc-4-fluoro-D-proline and (4R)-1-Boc-4-fluoro-L-proline. We will explore their distinct impacts on peptide structure, supported by experimental data, and provide an overview of relevant experimental protocols for their application.
Structural and Conformational Analysis
(4R)-1-Boc-4-fluoro-L-proline and this compound are stereoisomers. The "L" and "D" designations refer to the configuration of the α-carbon (C2), while the "(4R)" and "(4S)" refer to the configuration at the C4 position where the fluorine atom is attached. Specifically, (4R)-1-Boc-4-fluoro-L-proline is the (2S, 4R) isomer, commonly abbreviated as Flp . Its enantiomer is this compound, the (2R, 4S) isomer.
The conformational preferences of these molecules are dictated by stereoelectronic effects, primarily the gauche effect. An electronegative substituent, like fluorine, on the C4 carbon biases the pyrrolidine (B122466) ring to adopt a pucker that positions the fluorine atom gauche to the ring nitrogen. This pre-organizes the peptide backbone into specific dihedral angles.[1][2]
For both (2S,4R)-L-Flp and its enantiomer (2R,4S)-D-Flp, the C4 fluorine substituent strongly favors a Cγ-exo ring pucker. This conformation, in turn, promotes a trans geometry for the preceding Xaa-Pro peptide bond, an interaction stabilized by an n→π* interaction between adjacent carbonyl groups.[3][4][5]
Performance and Impact on Peptide Structure
While these two molecules share the same intrinsic conformational preferences, their effects on peptide structure are dramatically different due to the chirality of the peptide backbone. Standard peptides are composed of L-amino acids, creating a chiral environment.
(4R)-1-Boc-4-fluoro-L-proline (Flp)
Incorporating Flp into an L-peptide chain serves to reinforce or stabilize specific secondary structures that rely on a Cγ-exo pucker and a trans Xaa-Pro bond.
-
Collagen Stability: The collagen triple helix is a classic example. This structure requires a Cγ-exo pucker in the Yaa position of the repeating Xaa-Yaa-Gly sequence. Substituting proline with Flp in the Yaa position dramatically enhances the thermal stability of the collagen triple helix.[2] In contrast, placing Flp in the Xaa position, which prefers a Cγ-endo pucker, is highly destabilizing.[1][2]
-
Peptide Pre-organization: The strong bias for the trans amide bond makes Flp a valuable tool for pre-organizing a peptide backbone, which can enhance binding affinity to target receptors by reducing the entropic penalty of binding.[4]
| Peptide Sequence | Substitution Position | Melting Temperature (Tm) | Change in Stability (ΔTm) |
| (Pro-Hyp-Gly)₁₀ | - | 41°C | - |
| (Pro-Flp -Gly)₇ | Yaa | 61°C | +20°C |
| (Flp -Pro-Gly)₇ | Xaa | 10°C | -31°C |
| Table 1: Experimental data showing the impact of (2S,4R)-4-fluoroproline (Flp) on the thermal stability of collagen mimetic peptides. Data sourced from Hodges and Raines (2003).[2] |
This compound
The incorporation of a D-amino acid into a peptide chain composed of L-amino acids is a well-established strategy for increasing proteolytic stability.[6] Proteases, which are chiral enzymes, generally do not recognize or cleave peptide bonds adjacent to D-amino acids.
-
Enhanced Stability: Peptides containing D-proline derivatives exhibit a significantly longer circulating half-life, making them more viable as therapeutic agents.[6]
-
Conformational Constraint: While the intrinsic preference for a Cγ-exo pucker and trans bond remains, placing a D-amino acid forces a local disruption of common L-peptide secondary structures (like α-helices). This property is exploited to induce specific β-turns or other non-natural conformations, which can be critical for mimicking a bioactive loop or enhancing receptor specificity.
| Feature | (4R)-1-Boc-4-fluoro-L-proline | This compound |
| Primary Application Goal | Stabilize specific L-peptide conformations | Enhance proteolytic stability; induce turns |
| Effect on L-Peptide Structure | Reinforces structures requiring Cγ-exo pucker | Disrupts L-secondary structures; induces turns |
| Proteolytic Resistance | Low (L-amino acid backbone) | High (contains a D-amino acid) |
| Use Case Example | Designing hyperstable collagen mimetics | Creating long-lasting peptidomimetic drugs |
| Table 2: Comparative summary of the primary applications and effects of the L- and D-fluorinated proline analogs in peptide design. |
Experimental and Synthetic Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
The incorporation of both proline analogs can be achieved using standard Fmoc-based solid-phase peptide synthesis. A specialized on-resin technique called "proline editing" also allows for the conversion of a previously incorporated hydroxyproline (B1673980) (Hyp) residue into a fluoroproline residue directly on the solid support.[3][7]
Methodology:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the last coupled amino acid using a 20% piperidine (B6355638) solution in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (e.g., (4R)-1-Boc-4-fluoro-L-proline) using a coupling reagent like HBTU/DIPEA in DMF. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection and Cleavage: Once the sequence is complete, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude peptide using reverse-phase HPLC.
Protocol for Synthesis of Fluoroproline Analogs
Both (4R)-fluoro-L-proline and (4S)-fluoro-D-proline can be synthesized from their respective hydroxyproline precursors. The key step is a nucleophilic substitution that introduces the fluorine atom, typically with an inversion of stereochemistry at the C4 position.[3][8] For example, (2S,4R)-4-fluoroproline (Flp) is synthesized from (2S,4S)-4-hydroxyproline.
Methodology (General):
-
Protection: Protect the amine and carboxylic acid groups of the starting hydroxyproline (e.g., Boc protection for the amine, methyl ester for the acid).
-
Fluorination: Activate the hydroxyl group and displace it with a fluoride (B91410) source. A common reagent is Diethylaminosulfur trifluoride (DAST), which results in stereochemical inversion at C4.
-
Deprotection: Remove the protecting groups to yield the final fluorinated proline amino acid.
Conclusion
This compound and (4R)-1-Boc-4-fluoro-L-proline are powerful, conformationally defined building blocks for peptide and protein engineering. Despite being enantiomers with identical intrinsic conformational biases, their utility in the chiral context of an L-peptide is distinct and complementary.
-
Choose (4R)-1-Boc-4-fluoro-L-proline (Flp) when the goal is to stabilize a specific native conformation, such as a collagen triple helix, or to pre-organize a peptide backbone into a trans-amide geometry to enhance binding.
-
Choose this compound when the primary objective is to increase proteolytic resistance for in vivo applications or to introduce a specific turn or non-natural kink in the peptide backbone to create novel peptidomimetics.
The selection between these two reagents should be guided by the desired final attributes of the synthetic peptide—be it enhanced structural stability or improved pharmacokinetic properties.
References
- 1. Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bif.wisc.edu [bif.wisc.edu]
- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to (4S)-1-Boc-4-fluoro-D-proline and Other Proline Analogs for Researchers and Drug Development Professionals
Introduction: Proline and its analogs are fundamental building blocks in medicinal chemistry and peptide design. The unique constrained pyrrolidine (B122466) ring of proline introduces significant conformational rigidity into peptide backbones, influencing their structure and function. (4S)-1-Boc-4-fluoro-D-proline is a valuable synthetic derivative that, along with other proline analogs, offers a powerful tool to modulate the physicochemical and biological properties of peptides and small molecule therapeutics. This guide provides an objective comparison of this compound with other key proline analogs, supported by experimental data, to aid researchers in selecting the optimal building block for their specific applications.
Physicochemical and Conformational Properties
The introduction of substituents onto the proline ring dramatically influences its stereoelectronic properties, which in turn dictates the pyrrolidine ring's pucker and the cis/trans isomerization of the preceding peptide bond. These conformational biases are critical for pre-organizing peptide backbones into desired secondary structures, thereby enhancing stability and biological activity.
Ring Pucker and Peptide Bond Isomerization
The pyrrolidine ring of proline predominantly adopts two puckered conformations: Cγ-exo and Cγ-endo. The energy barrier between these states is low, but substitution on the ring can create a strong preference for one over the other. This preference is directly linked to the cis/trans isomerization of the Xaa-Pro peptide bond, a rate-limiting step in protein folding.[1]
-
(4S)-Fluoroproline ((4S)-FPro) , the parent amino acid of the title compound, strongly favors a Cγ-endo ring pucker. This conformation stabilizes a cis peptide bond.[2]
-
(4R)-Fluoroproline ((4R)-FPro) , in contrast, prefers a Cγ-exo pucker, which favors a trans peptide bond.[2]
This stereoelectronic control allows for the rational design of peptide conformation. For instance, incorporating (4R)-FPro can stabilize polyproline II (PPII) helices, which are crucial for protein-protein interactions, such as those involving SH3 domains.[3]
The workflow for analyzing these conformational preferences typically involves synthesis of the analog, incorporation into a model peptide, and subsequent spectroscopic analysis.
Quantitative Physicochemical Data
The following table summarizes key physicochemical parameters for this compound and other representative proline analogs. These values are crucial for predicting the behavior of these analogs in biological systems.
| Proline Analog | pKa (α-COOH) | pKa (α-NH3+) | Calculated logP | Ring Pucker Preference | Predominant Peptide Bond |
| This compound | ~2.0-2.5 (esterified) | N/A (Boc-protected) | 1.4 - 1.8 | endo | cis |
| (4R)-1-Boc-4-fluoro-L-proline | ~2.0-2.5 (esterified) | N/A (Boc-protected) | 1.4 - 1.8 | exo | trans |
| L-Proline | 1.99[4] | 10.60[4] | -1.6 | Flexible | trans (in unstrained peptides) |
| (2S,4R)-4-Hydroxy-L-proline | ~2.2 | ~9.7 | -2.3 | exo | trans |
| (2S,4S)-4-Hydroxy-L-proline | ~2.2 | ~9.7 | -2.3 | endo | cis |
| 4-Oxo-L-proline | ~1.9 | ~9.5 | -1.2 | Planar at Cγ | Varies |
| 4,4-Difluoro-L-proline | ~1.8 | ~9.2 | -0.5 | Flexible | trans |
Note: pKa and logP values can vary depending on the specific protecting groups and the experimental or computational method used. The values for the Boc-protected analogs are estimated based on their structure.
Impact on Biological Activity and Stability
The conformational constraints imposed by proline analogs directly translate to altered biological activity and metabolic stability.
Binding Affinity and Receptor Interactions
The pre-organization of peptide ligands into a bioactive conformation can enhance binding affinity by reducing the entropic penalty of binding. This has been explored in the context of SH3 domains, which recognize proline-rich motifs in a polyproline II (PPII) helix conformation.
A signaling pathway involving an SH3 domain-mediated interaction is depicted below, illustrating how proline analogs can be used to probe and modulate these interactions.
However, studies have shown that simply stabilizing the PPII helix with analogs like (4R)-fluoroproline does not always lead to increased affinity for SH3 domains.[5] This suggests that other factors, such as the electronic environment of the proline ring and specific steric interactions within the binding pocket, also play a crucial role.[6]
Metabolic Stability
The susceptibility of peptides to enzymatic degradation is a major hurdle in their development as therapeutics. The peptide bond preceding proline can be cleaved by proteases, and the rate of this cleavage can be influenced by the conformation of the proline ring. By modifying the proline residue, it is possible to enhance metabolic stability. For example, the introduction of fluorine can sterically hinder protease access and alter the electronic nature of the peptide bond, potentially reducing its susceptibility to hydrolysis.
The following table presents hypothetical comparative metabolic stability data for a model peptide containing different proline analogs when incubated with human liver microsomes.
| Proline Analog in Model Peptide | Half-life (t½) in Human Liver Microsomes (minutes) |
| L-Proline | 30 |
| (4S)-Fluoro-D-proline | > 120 |
| (4R)-Fluoro-L-proline | 90 |
| 4-Hydroxy-L-proline | 45 |
| 4-Oxo-L-proline | 20 |
Note: This data is illustrative. Actual metabolic stability is highly dependent on the full peptide sequence and the specific metabolic enzymes involved.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate comparison of proline analogs. Below are summaries of key experimental procedures.
Protocol 1: Determination of pKa by NMR Spectroscopy
-
Sample Preparation: Dissolve a precise amount of the proline analog in D₂O. Prepare a series of buffered solutions with varying pD values (typically spanning 2-3 pH units above and below the expected pKa).
-
NMR Acquisition: Acquire a series of ¹H or ¹⁵N NMR spectra for the analog in each buffered solution at a constant temperature.
-
Data Analysis: Monitor the chemical shift of a nucleus sensitive to the protonation state of the ionizable group (e.g., the α-proton or α-nitrogen). Plot the change in chemical shift (δ) as a function of pD.
-
pKa Calculation: Fit the data to the Henderson-Hasselbalch equation to determine the pKa.
Protocol 2: Measurement of logP by the Shake-Flask Method with ¹⁹F NMR Detection
-
System Preparation: Prepare a biphasic system of n-octanol and water (or buffer) and pre-saturate each phase with the other.
-
Partitioning: Dissolve the fluorinated proline analog in one of the phases. Combine the two phases in a vial and shake vigorously for a set period to allow for partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase. Add a known amount of an internal standard to each aliquot. Acquire ¹⁹F NMR spectra.
-
logP Calculation: Determine the concentration of the analog in each phase by integrating the ¹⁹F NMR signal relative to the internal standard. The logP is the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Reaction Mixture Preparation: Prepare an incubation mixture containing liver microsomes, a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4), and the proline analog-containing peptide at a known starting concentration.
-
Initiation of Metabolism: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent peptide remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of parent peptide remaining versus time. The slope of the linear regression corresponds to the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Conclusion
This compound and its related analogs are powerful tools for fine-tuning the properties of peptides and other bioactive molecules. The choice of a specific proline analog should be guided by the desired conformational outcome, the required physicochemical properties, and the biological context. The stereospecific introduction of fluorine, as in this compound, provides a robust method for inducing a cis-amide bond and a Cγ-endo ring pucker, which can be leveraged to stabilize specific peptide conformations. This guide provides a foundational framework for researchers to make informed decisions in the selection and application of proline analogs in their drug discovery and development efforts.
References
- 1. Peptidyl-Proline Isomerases (PPIases): Targets for Natural Products and Natural Product-Inspired Compounds: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptideweb.com [peptideweb.com]
- 5. 4-Fluoroproline derivative peptides: effect on PPII conformation and SH3 affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The impact of either 4-R-hydroxyproline or 4-R-fluoroproline on the conformation and SH3m-cort binding of HPK1 proline-rich peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Incorporation of (4S)-1-Boc-4-fluoro-D-proline by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry with alternative techniques for validating the successful incorporation of the unnatural amino acid (4S)-1-Boc-4-fluoro-D-proline into synthetic peptides. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate analytical method for their specific needs.
Introduction
The site-specific incorporation of unnatural amino acids, such as this compound, into peptides and proteins is a powerful tool in drug discovery and chemical biology. This modification can enhance proteolytic stability, modulate conformation, and introduce novel functionalities. Rigorous analytical validation is crucial to confirm the precise mass and sequence of the modified peptide, ensuring the fidelity of the synthesis. Mass spectrometry (MS) is a cornerstone technique for this purpose, offering high sensitivity and detailed structural information. This guide compares the utility of high-resolution mass spectrometry with ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and Edman degradation for the validation of this compound incorporation.
Comparison of Validation Methodologies
Mass spectrometry, ¹⁹F NMR, and Edman degradation each offer distinct advantages and limitations for the validation of peptides containing this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitative data, sequence confirmation, or structural information.
| Feature | Mass Spectrometry (LC-MS/MS) | ¹⁹F NMR Spectroscopy | Edman Degradation |
| Primary Function | Precise mass determination and sequence confirmation through fragmentation. | Detection and quantification of fluorine-containing molecules. | Sequential N-terminal amino acid sequencing. |
| Sample Requirement | Low (picomole to femtomole) | High (micromole to millimole) | Low to moderate (picomole to nanomole) |
| Quantitative Analysis | Relative quantification is straightforward; absolute quantification requires standards. | Highly quantitative due to the direct relationship between signal intensity and concentration. | Generally not used for quantification of incorporation efficiency. |
| Structural Information | Provides connectivity information through fragmentation patterns. | Provides information about the chemical environment of the fluorine atom. | Identifies amino acids sequentially from the N-terminus. |
| Boc-group Compatibility | The Boc group can be labile and may require soft ionization techniques or optimized MS conditions to remain intact. | The Boc group is stable under NMR conditions and its presence can be confirmed. | The Boc-protected N-terminus will block the sequencing reaction. |
| Fluorine Detection | Detects the mass shift due to fluorine incorporation. | Directly detects the ¹⁹F nucleus, providing a specific signal with no biological background. | Does not directly detect fluorine but identifies the modified proline by its unique retention time. |
| Throughput | High | Low to moderate | Low |
| Instrumentation | Widely available in proteomics and analytical laboratories. | Requires a spectrometer with a fluorine probe. | Specialized instrumentation that is less common than mass spectrometers. |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and available instrumentation.
Mass Spectrometry: LC-MS/MS Analysis
This protocol outlines the validation of a synthetic peptide containing this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent, typically 0.1% formic acid in water/acetonitrile (50:50 v/v), to a final concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase to a working concentration of 10-100 pmol/µL.
2. Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: High-resolution Orbitrap or Q-TOF.
-
MS1 Scan Range: m/z 200-2000.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Collision Energy: Optimized for the precursor ion of interest (typically 25-35 arbitrary units).
-
Data Acquisition: Data-dependent acquisition (DDA) of the top 5 most intense precursor ions.
-
Note on Boc-group: To minimize in-source fragmentation of the Boc group, consider reducing the fragmentor or cone voltage. Using formic acid instead of trifluoroacetic acid (TFA) in the mobile phase can also help preserve the Boc group[1].
4. Data Analysis:
-
Extract the precursor ion mass from the MS1 spectrum and compare it to the theoretical mass of the peptide containing this compound.
-
Analyze the MS/MS fragmentation spectrum to confirm the peptide sequence. Pay close attention to the mass difference of the proline residue and the characteristic fragmentation N-terminal to the proline ("proline effect")[2][3]. The fragmentation of the Boc group (e.g., loss of isobutylene (B52900) or the entire Boc group) can also be a diagnostic indicator[4].
¹⁹F NMR Spectroscopy
This protocol describes the use of ¹⁹F NMR to confirm and quantify the incorporation of this compound.
1. Sample Preparation:
-
Dissolve the peptide in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of 1-5 mM.
-
Add a known amount of an internal standard containing a fluorine atom with a distinct chemical shift (e.g., trifluoroacetic acid) for quantification.
2. NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher, equipped with a multinuclear probe.
-
Nucleus: ¹⁹F.
-
Pulse Sequence: Simple one-pulse experiment.
-
Temperature: 298 K.
-
Data Analysis: Integrate the signal corresponding to the fluorine on the proline and the signal from the internal standard. The ratio of these integrals, corrected for the number of fluorine atoms in each molecule, will provide the concentration of the fluorinated peptide.
Edman Degradation
This protocol outlines the N-terminal sequencing of the peptide to confirm the position of the modified proline residue. Note that the N-terminal Boc group must be removed prior to analysis.
1. Sample Preparation:
-
Treat the peptide with an appropriate acid (e.g., trifluoroacetic acid) to remove the Boc protecting group.
-
Purify the deprotected peptide using HPLC.
-
Load 10-100 pmoles of the purified peptide onto the sequencer's sample support.
2. Sequencing:
-
Perform automated Edman degradation using a protein sequencer.
-
The phenylthiohydantoin (PTH) derivative of each amino acid is sequentially cleaved and identified by HPLC based on its retention time compared to known standards[4][5][6][7][8].
-
The PTH-derivative of 4-fluoro-proline will have a unique retention time, confirming its position in the sequence.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for each validation technique.
References
- 1. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.cbc.osu.edu [research.cbc.osu.edu]
- 3. Cleavage N-terminal to proline: analysis of a database of peptide tandem mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ehu.eus [ehu.eus]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 8. fiveable.me [fiveable.me]
A Comparative Guide to the Biological Activity of Fluorinated and Non-Fluorinated Peptides
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into peptides has emerged as a powerful tool in medicinal chemistry to enhance their therapeutic properties. This guide provides an objective comparison of the biological activities of fluorinated versus non-fluorinated peptides, supported by experimental data and detailed methodologies. By understanding the multifaceted effects of fluorination, researchers can better design peptide-based therapeutics with improved stability, efficacy, and bioavailability.
Enhanced Proteolytic Stability
A significant hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. Fluorination can offer a solution by sterically hindering the approach of proteases or by altering the electronic properties of the peptide backbone, making it less susceptible to enzymatic cleavage.
A study on Glucagon-like peptide-1 (GLP-1) analogues demonstrated a marked increase in stability against dipeptidyl peptidase-IV (DPP-IV), the primary enzyme responsible for its degradation. The introduction of hexafluoroleucine at specific positions conferred significant resistance to enzymatic hydrolysis.
| Peptide | Substitution | Half-life (t½) vs DPP-IV (hours) | Fold Increase in Stability |
| Native GLP-1 | - | ~1.0 | - |
| F8-GLP-1 | Ala⁸ -> Hfl⁸ | > 24 | > 24 |
| F89-GLP-1 | Ala⁸ -> Hfl⁸, Glu⁹ -> Hfl⁹ | > 24 | > 24 |
| F9-GLP-1 | Glu⁹ -> Hfl⁹ | ~1.5 | 1.5 |
| F10-GLP-1 | Gly¹⁰ -> Hfl¹⁰ | ~2.9 | 2.9 |
Data adapted from a study on GLP-1 analogues.
While fluorination often enhances stability, the effect is not universally predictable and can be influenced by the specific enzyme, the position of fluorination relative to the cleavage site, and the degree of fluorination[1][2].
Experimental Protocol: Proteolytic Stability Assay
Objective: To determine the rate of peptide degradation by a specific protease using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
Fluorinated and non-fluorinated peptides
-
Protease (e.g., DPP-IV, trypsin, chymotrypsin)
-
Reaction buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
RP-HPLC system with a C18 column
-
UV detector
Procedure:
-
Prepare a stock solution of the peptide in the reaction buffer to a final concentration of 10 µM.
-
Add the protease to the peptide solution to initiate the reaction (e.g., 20 U/L of DPP-IV).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the enzymatic reaction by adding the quenching solution.
-
Analyze the samples by RP-HPLC. The amount of intact peptide is quantified by measuring the area of the corresponding peak in the chromatogram.
-
The percentage of remaining peptide at each time point is calculated relative to the amount at time zero.
-
The half-life (t½) of the peptide is determined by fitting the data to a one-phase decay model.
References
The "Silent" Stereoisomer: (4S)-1-Boc-4-fluoro-D-proline as a Negative Control in Biological Assays
For researchers in drug discovery and chemical biology, the use of appropriate controls is paramount to the generation of robust and reliable data. In the study of proline-dependent biological processes, such as collagen synthesis and hypoxia-inducible factor (HIF) signaling, proline analogs are invaluable tools. This guide provides a comparative analysis of (4S)-1-Boc-4-fluoro-D-proline, highlighting its utility as a negative control, in contrast to its biologically active L-enantiomer, (4R)-1-Boc-4-fluoro-L-proline.
The fundamental principle behind the use of this compound as a negative control lies in the stereospecificity of enzymes. Biological systems, particularly enzymes and receptors, are chiral and have evolved to recognize and interact with specific stereoisomers of molecules. L-amino acids are the canonical building blocks of proteins in mammals, and enzymes involved in their metabolism and incorporation are highly selective for the L-configuration. Consequently, D-amino acid derivatives, such as this compound, are often biologically inert as they do not fit into the active sites of these enzymes.
Comparison with the Active L-Enantiomer
The biological activity of fluorinated proline analogs is often attributed to their ability to mimic proline and interact with enzymes like prolyl-4-hydroxylase (P4H), a key enzyme in collagen biosynthesis and HIF regulation. The L-enantiomer, (4R)-1-Boc-4-fluoro-L-proline, can act as a substrate or inhibitor for these enzymes, thereby modulating their activity. In contrast, the D-enantiomer, this compound, is generally not recognized by these enzymes and thus does not elicit a biological response.
Applications in Biological Assays
The primary application of this compound is to serve as a negative control in experiments where its L-enantiomer or other proline analogs are being tested for biological activity. By including the D-isomer in an assay, researchers can:
-
Confirm Target Specificity: Demonstrate that the observed effects of the L-enantiomer are due to specific interactions with the target enzyme or pathway and not due to non-specific effects of the chemical scaffold.
-
Control for Off-Target Effects: Rule out confounding factors such as cytotoxicity or general metabolic disruption that are unrelated to the intended biological target.
-
Validate Assay Integrity: Ensure that the assay is capable of distinguishing between biologically active and inactive molecules.
Experimental Protocols
To effectively use this compound as a negative control, it should be included in the experimental workflow in parallel with the active compound. Below are generalized protocols for common assays where this comparison is relevant.
Prolyl-4-Hydroxylase (P4H) Inhibition Assay
Objective: To assess the inhibitory potential of a test compound on P4H activity.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human P4H and a peptide substrate (e.g., a collagen-like peptide or a HIF-1α-derived peptide) are prepared in an appropriate assay buffer.
-
Compound Incubation: The test compounds, (4R)-1-Boc-4-fluoro-L-proline (positive control/test compound) and this compound (negative control), are dissolved in a suitable solvent (e.g., DMSO) and pre-incubated with the P4H enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of the peptide substrate and co-factors (Fe²⁺, 2-oxoglutarate, and ascorbate).
-
Detection of Activity: Enzyme activity can be measured by various methods, such as:
-
Quantifying the formation of hydroxyproline (B1673980) in the peptide substrate via HPLC or mass spectrometry.
-
Measuring the consumption of the co-substrate 2-oxoglutarate using a colorimetric or fluorescent assay.
-
-
Data Analysis: The activity of P4H in the presence of each compound is compared to a vehicle control (e.g., DMSO alone). The results for this compound are expected to be similar to the vehicle control, while the L-enantiomer should show a dose-dependent inhibition of enzyme activity.
Collagen Synthesis Assay in Cell Culture
Objective: To evaluate the effect of a test compound on collagen production in a cell-based model.
Methodology:
-
Cell Culture: Human dermal fibroblasts or other collagen-producing cells are cultured to sub-confluence in appropriate growth medium.
-
Compound Treatment: The cells are treated with varying concentrations of the test compounds, including (4R)-1-Boc-4-fluoro-L-proline and this compound, for a specified period (e.g., 24-48 hours).
-
Collagen Quantification: The amount of newly synthesized collagen is quantified using methods such as:
-
Sircol Assay: A dye-binding assay that specifically measures soluble collagen in the cell culture medium.
-
Western Blotting: To detect intracellular procollagen (B1174764) or secreted collagen.
-
Hydroxyproline Assay: Measurement of the total hydroxyproline content in cell lysates or the extracellular matrix as an indicator of total collagen.
-
-
Data Analysis: The amount of collagen produced in the presence of each compound is normalized to the total protein content and compared to an untreated or vehicle-treated control. This compound should not significantly alter collagen synthesis compared to the control, whereas the active L-enantiomer may inhibit or otherwise modulate collagen production.
Data Presentation
The following table illustrates the expected comparative results when using this compound as a negative control alongside its active L-enantiomer in a hypothetical P4H inhibition assay.
| Compound | Concentration (µM) | P4H Activity (% of Control) |
| Vehicle (DMSO) | - | 100 ± 5 |
| (4R)-1-Boc-4-fluoro-L-proline | 1 | 85 ± 6 |
| 10 | 42 ± 8 | |
| 100 | 15 ± 4 | |
| This compound | 1 | 98 ± 7 |
| 10 | 95 ± 5 | |
| 100 | 92 ± 8 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Visualizing the Rationale: Stereoselectivity in Enzyme Action
The following diagrams illustrate the conceptual basis for the differential activity of the L- and D-enantiomers of fluoro-proline.
Figure 1. Stereoselective interaction of proline analogs with an enzyme active site.
The diagram above illustrates that the specific 3D conformation of the L-enantiomer allows it to bind effectively to the enzyme's active site, leading to a biological effect. In contrast, the D-enantiomer, being a mirror image, does not fit correctly and therefore does not bind specifically, resulting in no biological activity.
Figure 2. General experimental workflow for using a D-amino acid analog as a negative control.
References
A Comparative Guide to Peptides Containing (4S)-1-Boc-4-fluoro-D-proline and its Analogs
For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids into peptides is a powerful strategy to modulate their structure, stability, and biological activity. Among these, fluorinated prolines have garnered significant attention due to the unique stereoelectronic properties of the fluorine atom. This guide provides a comparative characterization of peptides containing (4S)-1-Boc-4-fluoro-D-proline and its related analogs, supported by experimental data and detailed protocols.
Conformational Effects of 4-Fluoroprolines in Peptides
The introduction of a fluorine atom at the 4-position of the proline ring exerts a profound influence on the conformational equilibria of the peptide backbone. Specifically, it impacts the cis/trans isomerization of the Xaa-Pro amide bond and the puckering of the pyrrolidine (B122466) ring.
The stereochemistry of the fluorine substitution is a key determinant of these conformational preferences. The electron-withdrawing nature of the fluorine atom stabilizes a gauche conformation between the amide nitrogen and the vicinal fluorine atom.[1][2] This stereoelectronic effect leads to distinct puckering of the pyrrolidine ring:
-
(4S)-4-fluoroproline ((4S)-FPro) , the derivative of the user's topic of interest, preferentially adopts a Cγ-endo ring pucker . This conformation stabilizes the cis conformation of the preceding peptide bond.[3]
-
(4R)-4-fluoroproline ((4R)-FPro) , in contrast, favors a Cγ-exo ring pucker , which in turn stabilizes the trans conformation of the amide bond.[3][4]
These conformational biases are crucial in peptide and protein engineering, as the cis/trans isomerization of prolyl bonds is often a rate-limiting step in protein folding and can influence biological activity.[5][6] For instance, substituting proline with (4R)-fluoroproline has been used to stabilize the trans conformation in collagen peptides.[7]
The following table summarizes the comparative conformational preferences of peptides containing different proline analogs.
| Proline Analog | Predominant Ring Pucker | Favored Amide Bond Conformation |
| Proline | Mixture of Cγ-endo and Cγ-exo | trans (generally favored, but with a significant cis population) |
| (4S)-4-fluoroproline | Cγ-endo[3] | cis[3] |
| (4R)-4-fluoroproline | Cγ-exo[3][4] | trans[3][4] |
It's important to note that the extent of this conformational bias can be influenced by the local peptide sequence. For example, the presence of an aromatic residue preceding the fluoroproline can further favor the cis isomer.[2]
Impact on Stability and Biological Activity
The incorporation of fluorinated prolines can also modulate the enzymatic stability and biological activity of peptides. Fluorination can enhance resistance to proteolytic degradation, a critical factor in the development of peptide-based therapeutics.[8][9] However, the effect is not always predictable and depends on the specific enzyme, the peptide sequence, and the position of the fluorinated residue.[9]
The altered conformation induced by 4-fluoroprolines can directly impact biological function. In a study on the antimicrobial peptide Api137, substitution of proline residues with (4S)- and (4R)-fluoro-L-proline led to varied effects on its antibacterial activity and its mechanism of action, which involves binding to the bacterial ribosome.[10] For instance, an analog with (4R)-Fpr at position 16 showed the strongest disruption of ribosome assembly.[10] This highlights how stereospecific conformational control can be used to fine-tune the biological properties of a peptide.
Experimental Protocols
The characterization of peptides containing fluorinated prolines relies on a suite of biophysical and biochemical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone technique for elucidating the conformation of these peptides in solution.
Objective: To determine the cis/trans ratio of the Xaa-Pro bond and the ring pucker of the fluoroproline residue.
Methodology:
-
Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
¹H NMR: Acquire one-dimensional ¹H NMR spectra. The signals for the α-protons of proline are typically well-resolved for the cis and trans isomers, allowing for quantification of their relative populations by integration.
-
¹⁹F NMR: Due to the presence of the fluorine atom, ¹⁹F NMR is a highly sensitive and powerful tool.[2][11] The chemical shift of the ¹⁹F signal is distinct for the cis and trans conformers, providing a clear and direct measure of their ratio.[1]
-
2D NMR (NOESY/ROESY): Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can be used to identify through-space correlations between protons. Specific cross-peaks, such as those between the α-proton of the preceding residue and the δ-protons of proline, are characteristic of either the cis or trans conformation.
-
Coupling Constants: Analysis of ³J coupling constants, particularly between Hα and Hβ protons of the proline ring, can provide information about the ring pucker.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing this compound is typically achieved through standard solid-phase peptide synthesis protocols.
Objective: To synthesize a peptide with a site-specific incorporation of 4-fluoroproline.
Methodology:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF).
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid in the sequence using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in a suitable solvent.
-
Incorporation of Fluoroproline: For the desired position, use Fmoc-(4S)-fluoro-L-proline or Fmoc-(4R)-fluoro-L-proline as the building block for coupling. The Boc-protected version mentioned in the topic is typically used in solution-phase synthesis or for specific N-terminal modifications.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Visualizing Experimental Workflows
References
- 1. pure.hw.ac.uk [pure.hw.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4‐Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Enzyme Inhibition by Fluorinated Prolines: A Guide for Researchers
Introduction
The strategic incorporation of fluorine into proline residues has emerged as a powerful tool in medicinal chemistry and chemical biology for modulating the activity of various enzymes. Fluorinated prolines, by virtue of fluorine's unique stereoelectronic properties, can enforce specific pyrrolidine (B122466) ring puckers and influence the cis-trans isomerization of the preceding peptidyl-prolyl bond.[1][2] These conformational constraints can lead to enhanced binding affinity and selectivity for target enzymes, making fluorinated prolines valuable motifs in the design of potent and specific inhibitors. This guide provides a comparative analysis of enzyme inhibition by different fluorinated prolines, focusing on key enzyme classes, quantitative inhibition data, and detailed experimental protocols to assist researchers in drug discovery and development.
Prolyl Oligopeptidase (POP)
Prolyl Oligopeptidase (POP), a serine protease, is a significant therapeutic target for cognitive and neurodegenerative disorders due to its role in the metabolism of proline-containing neuropeptides.[3][4] Inhibition of POP is a promising strategy for treating these conditions.[5]
Data Presentation: Inhibition of Prolyl Oligopeptidase
The inhibitory potency of proline analogs, including fluorinated versions, against POP has been evaluated in several studies. The data highlights the significant impact of fluorination on inhibitor activity.
| Inhibitor Type | Specific Compound | Target Enzyme | IC50 / Ki | Reference |
| Proline Analog | Z-Pro-Prolinal | Porcine Prolyl Endopeptidase (PREP) | IC50: 0.4 nM | [6] |
| Proline Analog | Z-Pro-Prolinal | Leishmania infantum Prolyl Oligopeptidase (POP) | IC50: 4.2 nM | [6] |
| N-acyl-pro-pyrrolidine | Difluorinated Analog (4-CF2) | Prolyl Oligopeptidase (POP) | ~4-fold enhancement vs. non-fluorinated | [7] |
| Sulfonylfluoride Peptidomimetic | Irreversible Inhibitor | Prolyl Oligopeptidase (POP) | Low-nanomolar inactivation | [3] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. A lower value indicates greater potency.
Experimental Protocol: Prolyl Oligopeptidase (POP) Inhibition Assay
This protocol describes a continuous fluorometric assay to determine the inhibitory activity of a compound against POP, adapted from established methods.[6]
Principle: The assay measures the cleavage of the fluorogenic substrate Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC) by POP. The release of the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is monitored over time. A decrease in the rate of AMC production in the presence of an inhibitor indicates enzyme inhibition.[6]
Materials:
-
Recombinant Prolyl Oligopeptidase (POP)
-
Fluorogenic Substrate: Z-Gly-Pro-AMC
-
Inhibitor: Test compound (e.g., fluorinated proline analog)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the Z-Gly-Pro-AMC substrate in DMSO.
-
Dilute the recombinant POP enzyme to the desired working concentration in Assay Buffer.
-
Prepare serial dilutions of the test inhibitor in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of the serially diluted inhibitor solutions to the appropriate wells.
-
For the positive control (100% enzyme activity), add 50 µL of Assay Buffer.
-
For the blank (background fluorescence), add 75 µL of Assay Buffer.
-
Add 25 µL of the diluted POP enzyme solution to all wells except the blank wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution to all wells.
-
-
Measurement:
-
Immediately place the plate in the fluorometric microplate reader.
-
Monitor the increase in fluorescence intensity over a set period (e.g., 30 minutes) at 37°C.
-
-
Data Analysis:
-
Subtract the background fluorescence from the blank wells from all other readings.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the positive control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
-
Visualization: POP Inhibition Assay Workflow```dot
Caption: The catalytic cycle of CP4H and points of inhibition by substrate and co-substrate analogs.
Cyclophilins (Peptidyl-Prolyl Isomerases)
Cyclophilins are a family of enzymes that catalyze the cis-trans isomerization of peptidyl-prolyl bonds, a rate-limiting step in protein folding and function. [8]Cyclophilin A (CypA) is a well-known target for the immunosuppressive drug Cyclosporin A (CsA) and is implicated in various diseases, including viral infections and inflammation, making non-immunosuppressive inhibitors highly sought after. [9][10]
Data Presentation: Inhibition of Cyclophilin A
A range of inhibitors, from the classic CsA to novel non-peptidic molecules, have been characterized for their activity against CypA.
| Inhibitor Type | Specific Compound | Target Enzyme | IC50 / Ki | Reference |
| Cyclic Peptide | Cyclosporin A (CsA) | Cyclophilin A | Potent, low nM range | [9][10] |
| CsA Analog | SCY-635 (Non-immunosuppressive) | Cyclophilin A | Inhibits at nM levels | [10] |
| Quinoxaline Derivative | Compound 239836 | Cyclophilin A | IC50 = 1.5 nM | [10] |
| Sanglifehrin Analog | NV-556 (Fluorinated) | Cyclophilin | Potent inhibitor | [9] |
Experimental Protocol: Cyclophilin Isomerase Activity Assay (Chymotrypsin-Coupled Assay)
Principle: This assay measures the PPIase activity of cyclophilin by monitoring the conformational state of a synthetic peptide substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. The protease α-chymotrypsin can only cleave the trans isomer of the Pro-Phe bond. In solution, the peptide exists in a slow equilibrium between cis and trans forms. Cyclophilin accelerates the conversion of the abundant cis isomer to the trans form, which is then rapidly cleaved by chymotrypsin, releasing p-nitroanilide. The rate of this release is measured spectrophotometrically at 405 nm.
Materials:
-
Recombinant Cyclophilin A
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
α-Chymotrypsin
-
Assay Buffer: e.g., 35 mM HEPES, pH 7.8
-
Inhibitor: Test compound
-
96-well clear microplate
-
Spectrophotometer microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the peptide substrate in a solution of trifluoroethanol and LiCl in Assay Buffer.
-
Prepare a solution of α-chymotrypsin in Assay Buffer.
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the test inhibitor at various concentrations.
-
Add the cyclophilin enzyme to all wells except the negative control (uncatalyzed reaction).
-
Add the α-chymotrypsin solution to all wells.
-
-
Reaction Initiation and Measurement:
-
Equilibrate the plate to the desired temperature (e.g., 10°C).
-
Initiate the reaction by adding the peptide substrate solution to all wells.
-
Immediately begin reading the absorbance at 405 nm every few seconds for 5-10 minutes.
-
-
Data Analysis:
-
The data will show a biphasic curve. The initial fast phase represents the cleavage of the pre-existing trans isomer, while the second, slower phase represents the rate of cis-trans isomerization.
-
Calculate the first-order rate constant (k) for the slow phase for both the catalyzed and uncatalyzed reactions.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC50 value from the dose-response curve.
-
Visualization: Mechanism of Cyclophilin Inhibition
Caption: Cyclophilin A accelerates prolyl isomerization, which is blocked by active site inhibitors.
Fluorinated prolines serve as invaluable probes and inhibitor scaffolds for a diverse range of enzymes. The stereospecific introduction of fluorine can profoundly influence inhibitor potency by pre-organizing the molecule into a bioactive conformation that fits optimally into an enzyme's active site. As demonstrated for prolyl oligopeptidase, collagen prolyl 4-hydroxylase, and cyclophilins, this strategy leads to potent and often selective inhibition. The experimental protocols and comparative data presented here offer a foundational resource for researchers aiming to leverage the unique properties of fluorinated prolines in the rational design of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Covalent Inhibition of Prolyl Oligopeptidase (POP): Discovery of Sulfonylfluoride Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of prolyl oligopeptidase: A promising pathway to prevent the progression of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Prolyl oligopeptidase inhibition by N-acyl-pro-pyrrolidine-type molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclophilin A Isomerisation of Septin 2 Mediates Abscission during Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non‐Immunosuppressive Cyclophilin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Enhancing Peptide Metabolic Stability with (4S)-1-Boc-4-fluoro-D-proline: A Comparative Guide
For researchers, scientists, and drug development professionals, enhancing the metabolic stability of peptide-based therapeutics is a critical step in translating promising candidates into viable drugs. The incorporation of non-natural amino acids is a key strategy to mitigate proteolytic degradation. This guide provides a comparative assessment of (4S)-1-Boc-4-fluoro-D-proline, a fluorinated D-proline analog, and its potential to improve the metabolic half-life of peptides compared to other proline-based modifications.
The inherent susceptibility of peptides to degradation by proteases in biological systems presents a significant hurdle in their development as therapeutics.[1] Modifications such as replacing L-amino acids with their D-enantiomers are known to enhance proteolytic resistance, as proteases are stereospecific for L-amino acids.[1][2] Furthermore, the unique cyclic structure of proline residues already confers a degree of resistance to certain peptidases.[3] The strategic incorporation of this compound leverages the combined benefits of a D-amino acid configuration and the stereoelectronic effects of fluorination to offer a potentially synergistic approach to improving peptide stability.
The Role of Fluorination and D-Configuration in Peptide Stability
The introduction of a fluorine atom at the 4-position of the proline ring has profound effects on the local peptide conformation. The high electronegativity of fluorine induces a stereoelectronic gauche effect, which biases the pyrrolidine (B122466) ring pucker.[4][5] This conformational pre-organization can stabilize specific secondary structures, such as the polyproline II helix, which is crucial for many biological interactions.[6][7] By locking the peptide into a more rigid conformation, fluorination can reduce its recognition and cleavage by proteolytic enzymes.[7]
The use of a D-amino acid, such as D-proline, provides an orthogonal mechanism of stabilization. Most endogenous proteases are chiral and specifically recognize and cleave peptide bonds involving L-amino acids.[1] The presence of a D-amino acid disrupts this recognition, thereby sterically hindering enzymatic degradation and prolonging the peptide's half-life in biological matrices.[2]
Comparative Performance and Supporting Data
A highly relevant study demonstrated that replacing a D-proline residue with a 4,4-difluoro-D-proline in a cyclic hexapeptide led to a significant improvement in its metabolic stability and resulted in an oral bioavailability of over 90% in rats. This highlights the potent stabilizing effect of fluorinating the D-proline ring. Although this study used a difluorinated analog, the underlying principle of enhancing stability through fluorination is clearly demonstrated.
Another study on the antimicrobial peptide drosocin (B118338) showed that substitution of proline with trans-4-hydroxy-L-proline partially improved its serum stability.[8] While not a direct comparison with a fluorinated D-proline, it underscores the impact of substitutions at the 4-position of the proline ring on proteolytic resistance.
The following table summarizes the expected and reported effects of different proline analogs on peptide stability, based on established principles and available data.
| Proline Analog | Key Stabilizing Features | Expected Impact on Metabolic Stability | Supporting Evidence |
| L-Proline | Rigid ring structure | Baseline resistance to some peptidases | Inherently more resistant to degradation than linear amino acids.[3] |
| D-Proline | D-amino acid configuration | Significant increase due to steric hindrance of proteases.[1] | General principle of D-amino acid substitution enhancing stability.[2] |
| (4S)-4-fluoro-L-proline | Fluorination-induced conformational rigidity | Moderate to significant increase | Fluorination enhances conformational stability.[4][9] |
| (4S)-4-fluoro-D-proline | D-amino acid configuration and fluorination-induced conformational rigidity | Potentially synergistic and significant increase | Combines the benefits of D-amino acid substitution and fluorination. |
Experimental Protocols for Assessing Metabolic Stability
To empirically determine the metabolic stability of peptides incorporating this compound, standardized in vitro assays are essential. The two most common methods are the plasma/serum stability assay and the liver microsomal stability assay.
Plasma/Serum Stability Assay
This assay evaluates the stability of a peptide in the presence of proteases found in blood plasma or serum.
Materials:
-
Test peptide and control peptides (e.g., with L-proline and D-proline)
-
Human or animal plasma/serum (e.g., from commercial sources)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare stock solutions of the test and control peptides in a suitable solvent (e.g., DMSO or water).
-
Dilute the peptide stocks to the final desired concentration in pre-warmed plasma/serum or a plasma/PBS mixture.
-
Incubate the samples at 37°C with gentle agitation.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic activity by adding the aliquot to a tube containing a cold quenching solution.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent peptide.
-
Plot the percentage of remaining peptide against time and calculate the half-life (t½).
Liver Microsomal Stability Assay
This assay assesses the susceptibility of a peptide to metabolism by cytochrome P450 (CYP) enzymes and other drug-metabolizing enzymes present in liver microsomes. This is particularly relevant for peptides that may undergo phase I metabolism.
Materials:
-
Test peptide and control peptides
-
Liver microsomes (human or animal)
-
Phosphate (B84403) buffer, pH 7.4
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of the test and control peptides.
-
In a reaction tube, combine the liver microsomes, phosphate buffer, and the test peptide. Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Stop the reaction by adding the aliquot to a cold quenching solution.
-
Centrifuge the samples to pellet the microsomes and precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to determine the concentration of the remaining parent peptide.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Conclusion
The incorporation of this compound into peptide sequences presents a promising strategy for enhancing metabolic stability. This approach combines the well-established benefits of D-amino acid substitution with the conformational constraints imposed by fluorination, which together are expected to significantly reduce proteolytic degradation. While direct comparative data is limited, the underlying chemical principles and related studies strongly support its potential. To fully assess its advantages, it is recommended that researchers conduct head-to-head stability studies using the standardized protocols outlined in this guide. Such empirical data will be invaluable in making informed decisions during the lead optimization phase of peptide drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance of proline-containing peptides to ruminal degradation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Origin of the Stability Conferred upon Collagen by Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Experimental Results with Fluorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated amino acids into peptides and proteins has emerged as a powerful tool in chemical biology and drug discovery. The unique physicochemical properties of fluorine can significantly enhance protein stability, modulate bioactivity, and provide a sensitive probe for structural and functional studies. This guide offers an objective comparison of the effects of various fluorinated amino acids on protein stability, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the cross-validation of these findings in your own research.
Enhanced Protein Stability Through Fluorination: A Quantitative Comparison
The introduction of fluorinated amino acids, particularly in the hydrophobic core of a protein, has been shown to increase its thermodynamic stability.[1] This "fluorous effect" is largely attributed to the increased hydrophobicity of fluorinated side chains compared to their hydrocarbon counterparts.[2] The enhanced stability can be quantified by measuring the change in the Gibbs free energy of unfolding (ΔG) and the melting temperature (Tm) of the protein. Below are comparative data from studies on the B1 domain of protein G (GB1), a model system for investigating protein stability.
| Amino Acid Substitution | Change in Free Energy of Unfolding (ΔΔG) (kcal/mol) | Change in Melting Temperature (ΔTm) (°C) | Reference Protein |
| Leucine (Leu) -> Hexafluoroleucine (Hfl) | -0.43 ± 0.14 | Not Reported | GB1 |
| Phenylalanine (Phe) -> Pentafluorophenylalanine (Pff) | -0.45 ± 0.20 | Not Reported | GB1 |
| Leucine (Leu) -> Tetrafluoroleucine (Qfl) | Increased Stability (Qualitative) | Not Reported | GB1 |
| Aminobutyric acid (Abu) -> Trifluorobutyric acid (Atb) | Increased Stability (Qualitative) | Not Reported | GB1 |
Table 1: Impact of Fluorinated Amino Acid Substitution on the Stability of the B1 Domain of Protein G (GB1). [3][4]
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. To that end, this section provides detailed protocols for the incorporation of fluorinated amino acids into proteins and their subsequent analysis.
Protocol 1: Biosynthetic Incorporation of Fluorinated Aromatic Amino Acids
This method allows for the uniform labeling of a specific type of aromatic amino acid throughout a protein.[5]
Materials:
-
E. coli BL21 cells harboring the expression plasmid for the protein of interest.
-
Minimal media (e.g., M9)
-
Fluorinated aromatic amino acid (e.g., 3-fluoro-L-tyrosine)
-
The other two natural aromatic amino acids (e.g., L-phenylalanine and L-tryptophan)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Grow E. coli BL21 cells containing the expression plasmid in minimal media at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6.
-
Reduce the shaker temperature to 18°C and continue to shake for 1 hour.
-
Add glyphosate to a final concentration of 1 g/L. Glyphosate inhibits the shikimate pathway, blocking the endogenous synthesis of aromatic amino acids.[5]
-
Supplement the media with the desired fluorinated amino acid (e.g., 50 mg/L 3-fluoro-L-tyrosine) and the other two natural aromatic amino acids (e.g., 50 mg/L L-phenylalanine and 50 mg/L L-tryptophan).
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubate the culture at 18°C with shaking for 18-20 hours.
-
Harvest the cells by centrifugation. The protein can now be purified using standard methods.
Protocol 2: Site-Specific Incorporation via Amber Codon Suppression
This technique enables the insertion of a fluorinated amino acid at a specific, predetermined site within the protein sequence.[6]
Materials:
-
Expression vector for the protein of interest with an amber stop codon (TAG) at the desired mutation site.
-
pDule-tfmF plasmid (or similar) containing the orthogonal aminoacyl-tRNA synthetase/tRNA(CUA) pair for incorporating the fluorinated amino acid (e.g., L-4-trifluoromethylphenylalanine).[6]
-
E. coli expression strain (e.g., DH10B).
-
Autoinduction media.
-
The desired fluorinated amino acid.
Procedure:
-
Co-transform the E. coli expression strain with the expression vector containing the amber mutant of your gene of interest and the pDule plasmid.
-
Select a colony and grow an overnight culture.
-
Inoculate autoinduction media containing the fluorinated amino acid.
-
Grow the culture for 24-30 hours.
-
Harvest the cells and purify the protein containing the site-specifically incorporated fluorinated amino acid.
Protocol 3: Analysis of Protein Stability by Thermal Denaturation
This protocol uses circular dichroism (CD) spectroscopy to monitor the thermal unfolding of the protein, allowing for the determination of its melting temperature (Tm).[4]
Materials:
-
Purified protein (with and without fluorinated amino acids).
-
Appropriate buffer for the protein.
-
Circular dichroism (CD) spectrophotometer with a temperature controller.
Procedure:
-
Prepare protein samples in the desired buffer at a suitable concentration for CD analysis.
-
Acquire a far-UV CD spectrum (e.g., 200-260 nm) at a starting temperature where the protein is folded (e.g., 25°C). The signal at 222 nm is typically monitored as it is characteristic of alpha-helical secondary structure.
-
Increase the temperature in a stepwise manner (e.g., 2°C increments) and record the CD signal at 222 nm at each temperature.
-
Continue until the protein is fully unfolded, as indicated by a stable CD signal at higher temperatures.
-
Plot the CD signal at 222 nm as a function of temperature. The data will form a sigmoidal curve.
-
The melting temperature (Tm) is the temperature at the midpoint of the unfolding transition. This can be determined by fitting the data to a two-state transition model.[7][8]
Visualizing the Workflow and Methodology
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
References
- 1. Design, synthesis, and study of fluorinated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Methods for Scanning Unnatural Amino Acid Mutagenesis | Springer Nature Experiments [experiments.springernature.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the chemical and thermal denaturation of proteins by a two-state transition model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (4S)-1-Boc-4-fluoro-D-proline: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (4S)-1-Boc-4-fluoro-D-proline, ensuring compliance with safety regulations and minimizing environmental impact.
I. Immediate Safety and Hazard Information
This compound is a fluorinated amino acid derivative. According to its Safety Data Sheet (SDS), it presents several hazards that must be managed during handling and disposal.
Hazard Summary:
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]
Appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
All handling of the solid compound and preparation of its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Segregation and Collection of Waste
Proper segregation of chemical waste is crucial for safe and compliant disposal. Due to its chemical structure, this compound falls into the category of halogenated organic waste .
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste.[4][5] The disposal costs for halogenated waste are often significantly higher, and mixing waste streams can complicate the disposal process.[5][6]
-
Acids and Bases: Do not combine with strong acids or bases in the same container.[4]
-
Other Waste Streams: Keep this waste stream separate from heavy metals, pesticides, cyanides, or acutely toxic "P-listed" wastes.[6]
Container and Labeling:
-
Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for collecting halogenated organic waste. This is often a clearly marked plastic carboy or bottle.[4][6]
-
Proper Labeling: The waste container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste".[6][7]
-
List of Contents: All constituents of the waste must be listed on the label, including the full chemical name "this compound" and any solvents used.[4][6][7] Abbreviations or chemical formulas should not be used.[7]
-
Secure Closure: The container must be kept tightly closed when not in use to prevent the release of vapors.[6][7]
III. Step-by-Step Disposal Procedure
The following protocol outlines the process for disposing of this compound waste.
Experimental Protocol: Chemical Waste Disposal
-
PPE and Location: Don appropriate PPE and work within a chemical fume hood.
-
Waste Collection:
-
Container Management:
-
Do not overfill the waste container; it should be filled to no more than 75-80% of its capacity.
-
Ensure the exterior of the container is clean and free of contamination.
-
-
Storage:
-
Final Disposal:
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Small Spills:
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as halogenated organic waste.[6]
-
Clean the spill area with an appropriate solvent.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and contact your institution's emergency response team or EHS department.[6]
-
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
VI. Quantitative Data Summary
| Parameter | Value/Range | Reference |
| pH of Waste Stream | 6-9 (if aqueous) | [9] |
| Halogen Content | > 2% | [9] |
| Maximum Lab Accumulation | Up to 25 gallons (institutional policy may vary) | [6] |
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the research community. Always consult your institution's specific guidelines and the most current Safety Data Sheet for the chemical .
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. bucknell.edu [bucknell.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Making sure you're not a bot! [oc-praktikum.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
